Verubecestat
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
N-[3-[(5R)-3-amino-2,5-dimethyl-1,1-dioxo-6H-1,2,4-thiadiazin-5-yl]-4-fluorophenyl]-5-fluoropyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N5O3S/c1-17(9-28(26,27)24(2)16(20)23-17)12-7-11(4-5-13(12)19)22-15(25)14-6-3-10(18)8-21-14/h3-8H,9H2,1-2H3,(H2,20,23)(H,22,25)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYKUSGACIYRML-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CS(=O)(=O)N(C(=N1)N)C)C2=C(C=CC(=C2)NC(=O)C3=NC=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CS(=O)(=O)N(C(=N1)N)C)C2=C(C=CC(=C2)NC(=O)C3=NC=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301020622 | |
| Record name | Verubecestat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301020622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286770-55-5 | |
| Record name | N-[3-[(5R)-3-Amino-5,6-dihydro-2,5-dimethyl-1,1-dioxido-2H-1,2,4-thiadiazin-5-yl]-4-fluorophenyl]-5-fluoro-2-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286770-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Verubecestat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1286770555 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Verubecestat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12285 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Verubecestat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301020622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[3-[(5R)-3-amino-5,6-dihydro-2,5-dimethyl-1,1-dioxido-2H-1,2,4-thiadiazin-5-yl]-4-fluorophenyl]-5-fluoro-2-pyridine carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VERUBECESTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J1I0P6WT7T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Verubecestat's Mechanism of Action in Alzheimer's Disease: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of verubecestat (MK-8931), a potent β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitor investigated for the treatment of Alzheimer's disease. This document details the molecular interactions, downstream effects on amyloid-β (Aβ) production, and summarizes key quantitative data from preclinical and clinical studies. Experimental methodologies are described, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound's role in the context of the amyloid hypothesis.
Introduction to this compound and the Amyloid Hypothesis
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain.[1][2] The amyloid hypothesis posits that the production and aggregation of Aβ peptides are central to the pathophysiology of the disease.[3] this compound (MK-8931) is an orally bioavailable small molecule developed to target a key enzyme in the amyloidogenic pathway, BACE1.[3][4] By inhibiting BACE1, this compound was designed to reduce the production of Aβ peptides, thereby potentially slowing or preventing the progression of Alzheimer's disease.[2]
Core Mechanism of Action: BACE1 Inhibition
This compound functions as a potent and selective inhibitor of BACE1, an aspartyl protease that initiates the cleavage of the amyloid precursor protein (APP).[4][5][6] This inhibition is the primary mechanism through which this compound exerts its effects. The compound also demonstrates high-affinity binding to the closely related enzyme BACE2.[7]
Molecular Interaction with BACE1
This compound is a 3-imino-1,2,4-thiadiazinane 1,1-dioxide derivative.[8] Its high potency is attributed to the interaction of its amidine moiety with the catalytic dyad of BACE1.[9] The structural design of this compound allows it to fit into the active site of the BACE1 enzyme, preventing it from binding to and cleaving its natural substrate, APP.[8]
Impact on Amyloid Precursor Protein (APP) Processing
The processing of APP can occur via two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway. This compound's mechanism is centered on the modulation of the latter.
-
Amyloidogenic Pathway: In this pathway, BACE1 first cleaves APP, generating a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). Subsequently, γ-secretase cleaves C99 to produce Aβ peptides of varying lengths, most notably Aβ40 and the more aggregation-prone Aβ42.[10] These peptides can then aggregate to form the characteristic amyloid plaques found in Alzheimer's disease.
-
Non-Amyloidogenic Pathway: This pathway is initiated by α-secretase, which cleaves APP within the Aβ domain, thus precluding the formation of Aβ peptides. This cleavage produces a soluble N-terminal fragment (sAPPα) and a membrane-bound C-terminal fragment (C83).
By inhibiting BACE1, this compound effectively blocks the initial step of the amyloidogenic pathway, leading to a significant reduction in the production of sAPPβ, Aβ40, and Aβ42.[4][5] This shifts APP processing towards the non-amyloidogenic pathway, resulting in an increase in the production of sAPPα.
Quantitative Data from Preclinical and Clinical Studies
The efficacy of this compound in inhibiting BACE1 and reducing Aβ levels has been quantified in numerous studies.
In Vitro and Preclinical Data
| Parameter | Value | Species/System | Reference |
| BACE1 Ki | 2.2 nM | Human | [7] |
| BACE2 Ki | 0.38 nM | Human | [7] |
| Aβ40 IC50 | 2.1 nM | HEK293 APPSwe/Lon cells | [7] |
| Aβ42 IC50 | 0.7 nM | HEK293 APPSwe/Lon cells | [7] |
| sAPPβ IC50 | 4.4 nM | HEK293 APPSwe/Lon cells | [7] |
| CSF Aβ40 ED50 | 5 mg/kg | Rat | [7] |
| Cortex Aβ40 ED50 | 8 mg/kg | Rat | [7] |
| CSF Aβ Reduction | ~72-81% | Rat (3 and 10 mg/kg) | [7] |
| CSF & Cortex Aβ40 Reduction | 60% & 72% | Cynomolgus Monkey (10 mg/kg) | |
| Plasma Aβ40/42 Reduction | >90% | Tg2576-AβPPswe Mice | [11][12] |
| CSF Aβ40/42 Reduction | 62-68% | Tg2576-AβPPswe Mice | [11][12] |
Clinical Data (Phase 1)
| Dose | CSF Aβ40 Reduction | CSF Aβ42 Reduction | sAPPβ Reduction | Study Population | Reference |
| 12 mg | 57% | N/A | N/A | Mild-to-moderate AD | [7][13] |
| 40 mg | 79% | N/A | N/A | Mild-to-moderate AD | [7][13] |
| 60 mg | 84% | N/A | N/A | Mild-to-moderate AD | [7][13] |
| 12 mg | ~60% | ~60% | N/A | Mild-to-moderate AD | [5][14] |
| 40 mg | ~75% | ~75% | N/A | Mild-to-moderate AD | [5][14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are summaries of the key experimental protocols used to evaluate this compound.
BACE1 Enzyme Inhibition Assay
A common method to determine the inhibitory constant (Ki) of a compound against BACE1 is a fluorescence resonance energy transfer (FRET) assay.
-
Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. When the peptide is intact, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by BACE1, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
-
Protocol Outline:
-
Recombinant human BACE1 enzyme is incubated with varying concentrations of this compound.
-
The FRET peptide substrate is added to initiate the reaction.
-
The increase in fluorescence over time is measured using a plate reader.
-
The rate of reaction at each inhibitor concentration is used to calculate the IC50, which is then converted to Ki.
-
Cell-Based Aβ Reduction Assay
This assay measures the ability of this compound to inhibit Aβ production in a cellular context.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with a mutated form of human APP (e.g., Swedish/London mutations) are commonly used to ensure high levels of Aβ production.
-
Protocol Outline:
-
HEK293-APP cells are cultured in appropriate media.
-
Cells are treated with various concentrations of this compound for a specified period (e.g., 24 hours).
-
The cell culture supernatant is collected.
-
The concentrations of Aβ40, Aβ42, and sAPPβ in the supernatant are measured using specific enzyme-linked immunosorbent assays (ELISAs) or Meso Scale Discovery (MSD) immunoassays.
-
The IC50 value is determined from the dose-response curve.
-
Measurement of Aβ in CSF and Plasma
Accurate quantification of Aβ in biological fluids is essential for assessing the pharmacodynamic effects of this compound.
-
Sample Collection: Cerebrospinal fluid (CSF) is typically collected via lumbar puncture. Plasma is obtained from centrifuged blood samples.
-
Quantification Method: Sandwich ELISAs are the most common method.
-
A capture antibody specific for the C-terminus of Aβ40 or Aβ42 is coated onto a microplate.
-
The CSF or plasma sample is added, and the Aβ peptides are captured by the antibody.
-
A detection antibody, specific for the N-terminus of Aβ and conjugated to an enzyme (e.g., horseradish peroxidase), is added.
-
A substrate is added, which is converted by the enzyme to produce a colorimetric or chemiluminescent signal.
-
The signal intensity is proportional to the concentration of Aβ in the sample and is quantified by comparison to a standard curve.
-
Clinical Development and Outcomes
This compound was the first BACE1 inhibitor to advance to Phase 3 clinical trials.
-
EPOCH Trial (NCT01739348): This study enrolled patients with mild-to-moderate Alzheimer's disease.[15] The trial was terminated for futility as this compound did not show a significant benefit on the primary cognitive and functional endpoints compared to placebo.[3]
-
APECS Trial (NCT01953601): This trial focused on patients with prodromal Alzheimer's disease.[16][17] It was also discontinued due to a lack of efficacy.[16]
Despite robustly lowering Aβ levels in the CSF of participants, this compound failed to translate this biochemical effect into clinical benefit.[1] Furthermore, some adverse effects were noted in the clinical trials, including rash, falls, and weight loss.[18]
Conclusion
This compound is a potent BACE1 inhibitor that effectively reduces the production of amyloid-beta peptides by blocking the initial step of the amyloidogenic pathway. Its mechanism of action has been thoroughly characterized through in vitro, preclinical, and clinical studies, demonstrating clear target engagement and downstream biochemical effects. However, the lack of clinical efficacy in large-scale trials, despite significant Aβ lowering, has raised important questions about the amyloid hypothesis, the timing of intervention, and the potential for off-target effects of BACE inhibition. The development of this compound, while ultimately unsuccessful, has provided invaluable data for the Alzheimer's research community and will continue to inform future drug development efforts in this challenging field.
References
- 1. Further analyses of the safety of this compound in the phase 3 EPOCH trial of mild-to-moderate Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correlations of amyloid-β concentrations between CSF and plasma in acute Alzheimer mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 4. The BACE1 inhibitor this compound (MK-8931) reduces CNS β-amyloid in animal models and in Alzheimer's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fmda.org [fmda.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BACE inhibition causes rapid, regional, and non-progressive volume reduction in Alzheimer’s disease brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chronic this compound Treatment Suppresses Amyloid Accumulation in Advanced Aged Tg2576-AβPPswe Mice Without Inducing Microhemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. behavioralhealth2000.com [behavioralhealth2000.com]
- 13. merck.com [merck.com]
- 14. Randomized Trial of this compound for Prodromal Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. merck.com [merck.com]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. Further analyses of the safety of this compound in the phase 3 EPOCH trial of mild-to-moderate Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Verubecestat and BACE1 Inhibition: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verubecestat (MK-8931) is an orally bioavailable, small-molecule inhibitor of the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is the rate-limiting enzyme in the amyloidogenic processing of the amyloid precursor protein (APP), which leads to the production of amyloid-beta (Aβ) peptides. The accumulation and aggregation of Aβ peptides in the brain are considered a central pathological hallmark of Alzheimer's disease (AD). This technical guide provides an in-depth overview of the mechanism of BACE1 inhibition by this compound, its pharmacological properties, and a summary of its clinical evaluation.
Mechanism of Action: BACE1 Inhibition
BACE1, a transmembrane aspartyl protease, initiates the amyloidogenic pathway by cleaving APP at the β-secretase site. This cleavage generates a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). The C99 fragment is subsequently cleaved by γ-secretase to produce Aβ peptides of varying lengths, most notably Aβ40 and the more aggregation-prone Aβ42.
This compound is a potent inhibitor of both BACE1 and BACE2.[1] It interacts with the catalytic dyad of BACE1 through its amidine moiety via hydrogen bonding.[1] By inhibiting BACE1, this compound effectively reduces the production of sAPPβ, Aβ40, and Aβ42.[2] Preclinical studies in rats and monkeys demonstrated that this compound administration leads to a significant reduction in Aβ levels in the plasma, cerebrospinal fluid (CSF), and brain.[2]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the amyloid precursor protein processing pathway and a typical experimental workflow for evaluating BACE1 inhibitors.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.
Table 1: Pharmacokinetics of this compound
| Species | Dose | T1/2 (hours) | Cmax (μM) | AUC (μM·h) | Route | Reference |
| Sprague-Dawley Rat | 3 mg/kg | 1.9 | 0.27 | 1.1 | IV or Oral | [3] |
| Cynomolgus Monkey | 1 mg/kg | 4.9 | - | - | IV | [3] |
| Beagle Dog | 1 mg/kg | 9.7 | - | - | IV | [3] |
Table 2: Pharmacodynamics of this compound (Reduction in Aβ and sAPPβ)
| Population | Dose | Aβ40 Reduction (CSF) | Aβ42 Reduction (CSF) | sAPPβ Reduction (CSF) | Reference |
| Mild-to-Moderate AD Patients | 12 mg | 57% | - | Sustained Reduction | [4] |
| Mild-to-Moderate AD Patients | 40 mg | 79% | - | Sustained Reduction | [4] |
| Mild-to-Moderate AD Patients | 60 mg | 84% | - | Sustained Reduction | [4] |
| Prodromal AD Patients | 12 mg | ~60% | ~60% | - | [5] |
| Prodromal AD Patients | 40 mg | ~75% | ~75% | - | [5] |
Table 3: Overview of Phase 3 Clinical Trials
| Trial Name (NCT ID) | Population | Treatment Arms | Primary Outcome(s) | Result | Reference |
| EPOCH (NCT01739348) | Mild-to-Moderate Alzheimer's Disease | This compound 12 mg, 40 mg; Placebo | Change in ADAS-Cog and ADCS-ADL scores at 78 weeks | No significant difference from placebo | [6][7] |
| APECS (NCT01953601) | Prodromal Alzheimer's Disease | This compound 12 mg, 40 mg; Placebo | Change in CDR-SB score at 104 weeks | Trial stopped for futility; no benefit observed | [5][8] |
Table 4: Adverse Events in the EPOCH Trial (Mild-to-Moderate AD)
| Adverse Event | This compound 12 mg (%) | This compound 40 mg (%) | Placebo (%) |
| Any Adverse Event | 89 | 92 | 82 |
| Rash | 12 | 10 | 6 |
| Falls and Injuries | 20 | 23 | 16 |
| Sleep Disturbance | 10 | 8 | 5 |
| Suicidal Ideation | 6 | 6 | 3 |
| Weight Loss | 6 | 6 | 3 |
| Hair Color Change | 2 | 3 | 0 |
| Data adapted from Egan et al., 2018 and Sur et al., 2019.[7][9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of BACE1 inhibitors like this compound.
BACE1 Enzymatic Inhibition Assay (FRET-based)
Principle: This assay measures the cleavage of a synthetic peptide substrate containing a fluorophore and a quencher. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore via Fluorescence Resonance Energy Transfer (FRET). Upon cleavage by BACE1, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to enzyme activity.
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET peptide substrate
-
Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)
-
Test compound (this compound) and vehicle (e.g., DMSO)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 384-well plate, add 10 µL of the test compound dilution or vehicle control.
-
Add 10 µL of BACE1 enzyme solution (e.g., 1.0 U/mL) to each well.
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of the BACE1 substrate solution (e.g., 750 nM).
-
Incubate for 60 minutes at 37°C, protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 545/585 nm).
-
Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.
Quantification of Aβ40 and Aβ42 in CSF by ELISA
Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used to quantify Aβ peptides. A capture antibody specific for the C-terminus of Aβ40 or Aβ42 is coated onto the wells of a microplate. The CSF sample is added, and the Aβ peptide is captured. A detection antibody, conjugated to an enzyme (e.g., horseradish peroxidase), which recognizes the N-terminus of the Aβ peptide, is then added. Finally, a substrate is added, which is converted by the enzyme into a colored product. The intensity of the color is proportional to the concentration of the Aβ peptide.
Materials:
-
ELISA kit for human Aβ40 and Aβ42 (containing antibody-coated plates, standards, detection antibodies, substrate, and wash buffers)
-
CSF samples
-
Polypropylene tubes
-
Microplate reader
Procedure:
-
Thaw CSF samples on ice. If necessary, centrifuge to remove any particulates.
-
Prepare a standard curve using the provided Aβ peptide standards.
-
Add 100 µL of standards, controls, and CSF samples to the appropriate wells of the antibody-coated microplate.
-
Incubate for 2 hours at room temperature on an orbital shaker.
-
Wash the plate 5 times with wash buffer.
-
Add 100 µL of the enzyme-conjugated detection antibody to each well.
-
Incubate for 30 minutes at room temperature.
-
Wash the plate 5 times with wash buffer.
-
Add 100 µL of the substrate solution to each well and incubate for 30 minutes at room temperature in the dark.
-
Stop the reaction by adding 100 µL of stop solution.
-
Read the absorbance at 450 nm within 15 minutes.
-
Calculate the Aβ concentrations in the samples by interpolating from the standard curve.
Quantification of Aβ Peptides in Brain Tissue by Immunoprecipitation-Mass Spectrometry (IP-MS)
Principle: This method combines the specificity of immunoprecipitation with the sensitivity and resolution of mass spectrometry to quantify different Aβ isoforms. Aβ peptides are first extracted from brain tissue and then selectively captured using an antibody immobilized on magnetic beads. After washing, the captured peptides are eluted and analyzed by MALDI-TOF or LC-MS/MS.
Materials:
-
Brain tissue samples
-
Lysis buffer (e.g., Tris-buffered saline with protease inhibitors)
-
Anti-Aβ antibody (e.g., 6E10 or 4G8)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer (e.g., formic acid)
-
MALDI matrix or LC-MS/MS system
Procedure:
-
Homogenize brain tissue in lysis buffer on ice.
-
Centrifuge the homogenate at high speed to pellet cellular debris.
-
Incubate the anti-Aβ antibody with protein A/G magnetic beads to immobilize the antibody.
-
Add the brain tissue lysate to the antibody-bead complex and incubate overnight at 4°C with rotation to allow for immunoprecipitation.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the captured Aβ peptides from the beads using an elution buffer.
-
For MALDI-TOF analysis, mix the eluate with a MALDI matrix and spot onto a target plate. For LC-MS/MS, inject the eluate into the system.
-
Acquire mass spectra and quantify the different Aβ isoforms based on their mass-to-charge ratio and signal intensity, often using isotopically labeled Aβ peptides as internal standards.
Conclusion
This compound demonstrated robust target engagement, significantly reducing the levels of key biomarkers of BACE1 activity in both preclinical models and human subjects.[2][4] However, in large-scale Phase 3 clinical trials, this potent BACE1 inhibition did not translate into a clinical benefit for patients with mild-to-moderate or prodromal Alzheimer's disease.[5][7] Furthermore, treatment with this compound was associated with a higher incidence of certain adverse events, including rash, falls, sleep disturbances, and suicidal ideation.[9] The findings from the this compound clinical program have provided valuable insights into the complexities of targeting the amyloid pathway in Alzheimer's disease and will be crucial in guiding future drug development efforts for this devastating neurodegenerative condition.
References
- 1. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The BACE1 inhibitor this compound (MK-8931) reduces CNS β-amyloid in animal models and in Alzheimer's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chronic this compound Treatment Suppresses Amyloid Accumulation in Advanced Aged Tg2576-AβPPswe Mice Without Inducing Microhemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merck.com [merck.com]
- 5. Randomized Trial of this compound for Prodromal Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. fmda.org [fmda.org]
- 8. merck.com [merck.com]
- 9. researchgate.net [researchgate.net]
Preclinical Profile of Verubecestat: An In-Depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical studies of Verubecestat (MK-8931), a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). The following sections detail the quantitative data from key animal model studies, in-depth experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Efficacy in Animal Models
This compound has demonstrated robust, dose-dependent reductions in amyloid-beta (Aβ) peptides in the plasma, cerebrospinal fluid (CSF), and brain tissue of various animal models, including rats, cynomolgus monkeys, and the 5XFAD transgenic mouse model of Alzheimer's disease.
Quantitative Efficacy Data
The following tables summarize the key quantitative findings from preclinical efficacy studies.
Table 1: In Vitro Potency of this compound
| Target | Species | Assay Type | Value | Citation |
| BACE1 | Human | Ki | 2.2 nM | [1][2] |
| BACE1 | Mouse | Ki | 3.4 nM | [1][2] |
| BACE2 | Human | Ki | 0.38 nM | [1][2] |
| Aβ40 Production | Human Cells | IC50 | 2.1 nM | [1][2] |
| Aβ42 Production | Human Cells | IC50 | 0.7 nM | [1][2] |
| sAPPβ Production | Human Cells | IC50 | 4.4 nM | [1][2] |
Table 2: In Vivo Efficacy of this compound in Rats (Single Oral Dose)
| Compartment | Endpoint | ED50 (mg/kg) | Max Reduction | Citation |
| Plasma | Aβ40 | 0.03 | >90% | [1] |
| CSF | Aβ40 | 5 | >90% | [1] |
| Cortex | Aβ40 | 8 | >90% | [1] |
Table 3: In Vivo Efficacy of this compound in Cynomolgus Monkeys
| Dose (mg/kg) | Duration | Compartment | Biomarker | Reduction | Citation |
| 10 (single oral) | 4 hours | CSF | Aβ40 | 60% | [2] |
| 10 (single oral) | 4 hours | Cortex | Aβ40 | 72% | [2] |
| 10, 30, or 100 (once daily) | 9 months | CSF | Aβ40, Aβ42, sAPPβ | >80% | [2] |
| 10, 30, or 100 (once daily) | 9 months | Cortex | Aβ40, sAPPβ | >80% | [2] |
Table 4: Prophylactic Efficacy of this compound in 5XFAD Mice
| Treatment | Duration | Outcome | Result | Citation |
| This compound in chow | 3 to 6 months of age | 18F-AV45 PET imaging | Dose- and region-dependent attenuation of uptake | [3] |
| This compound in chow | 3 to 6 months of age | Plasma Aβ40 and Aβ42 | Dose-dependent attenuation | [3] |
Safety and Toxicology Profile
Chronic administration of this compound in rats and monkeys at exposures over 40-fold higher than those tested in human clinical trials did not elicit many of the adverse effects previously associated with BACE1 inhibition.[4][5]
Table 5: Summary of Preclinical Safety Findings
| Observation | Species | Details | Citation |
| Nerve Myelination | Rats, Monkeys | No adverse effects observed. | [4][5][6] |
| Neurodegeneration | Rats, Monkeys | No evidence of neurodegeneration. | [4][5][6] |
| Glucose Homeostasis | Rats, Monkeys | No alterations observed. | [4][5][6] |
| Hepatotoxicity | Rats, Monkeys | No evidence of liver toxicity. | [4][5][6] |
| Fur Hypopigmentation | Rabbits, Mice | Observed. | [4][5] |
| Fur Hypopigmentation | Monkeys | Not observed. | [4][5] |
Experimental Protocols
In Vitro Enzyme and Cell-Based Assays
Objective: To determine the inhibitory potency of this compound against BACE1, BACE2, and cellular Aβ production.
Protocol:
-
Enzyme Inhibition Assay (Ki determination):
-
Purified recombinant human and mouse BACE1 and human BACE2 were used.
-
A fluorescent resonance energy transfer (FRET) substrate peptide derived from APP was incubated with the respective enzyme in the presence of varying concentrations of this compound.
-
The rate of substrate cleavage was monitored by measuring the increase in fluorescence.
-
Ki values were calculated using the Cheng-Prusoff equation.
-
-
Cellular Aβ Production Assay (IC50 determination):
-
Human embryonic kidney (HEK293) cells stably expressing human APP with the Swedish mutation (HEK293-APPswe) were used.
-
Cells were treated with a range of this compound concentrations for a defined period.
-
The levels of Aβ40, Aβ42, and soluble APPβ (sAPPβ) in the conditioned media were quantified using specific enzyme-linked immunosorbent assays (ELISAs).
-
IC50 values were determined by fitting the dose-response data to a four-parameter logistic equation.
-
Animal Studies: Rats and Cynomolgus Monkeys
Objective: To evaluate the in vivo efficacy, pharmacokinetics, and safety of this compound.
Protocol:
-
Animal Models:
-
Sprague-Dawley rats and cynomolgus monkeys were used.[6]
-
-
Drug Formulation and Administration:
-
For oral administration, this compound hydrochloride salt was dissolved or suspended in either 20% hydroxypropyl-β-cyclodextrin or 0.5% methylcellulose.
-
-
Pharmacokinetic and Pharmacodynamic Assessments:
-
Acute Studies: Single oral doses were administered, and plasma, CSF, and brain tissue were collected at various time points.
-
Chronic Studies: Once-daily oral doses were administered for up to 9 months in monkeys.[2]
-
CSF Collection: In monkeys, CSF was collected from the cisterna magna.
-
Aβ and sAPPβ Quantification: Levels of Aβ40, Aβ42, and sAPPβ in plasma, CSF, and brain homogenates were measured by validated sandwich ELISAs.
-
-
Safety and Toxicology Assessments:
-
Standard toxicology assessments were conducted, including clinical observations, body weight measurements, and clinical pathology.
-
Histopathological examination of various tissues, including the nervous system, was performed at the end of the chronic studies.
-
Prophylactic Study in 5XFAD Mice
Objective: To assess the efficacy of prophylactic this compound treatment in a transgenic mouse model of Alzheimer's disease.
Protocol:
-
Animal Model:
-
5XFAD transgenic mice, which overexpress mutant human APP and presenilin-1 (PS1) and develop amyloid plaques, were used.
-
-
Drug Administration:
-
This compound was administered ad libitum in chow from 3 to 6 months of age.[3]
-
-
In Vivo Imaging:
-
At 6 months of age, amyloid plaque deposition was assessed using 18F-florbetapir (AV-45) positron emission tomography (PET) combined with magnetic resonance imaging (MRI).[3]
-
-
Ex Vivo Analyses:
-
Plasma and brain levels of Aβ40 and Aβ42 were measured by ELISA.[3]
-
-
Behavioral and Clinical Assessments:
-
Cognitive function and clinical characteristics of the mice were evaluated.[3]
-
Visualizations
Signaling Pathway: Amyloid Precursor Protein (APP) Processing
Caption: Amyloid Precursor Protein (APP) Processing Pathways.
Experimental Workflow: Prophylactic Study in 5XFAD Mice
Caption: Workflow for the prophylactic study of this compound in 5XFAD mice.
References
- 1. Cerebrospinal Fluid Characterization in Cynomolgus Monkeys, Beagle Dogs, and Göttingen Minipigs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cynomolgus Monkey Cerebrospinal Fluid (CSF): A Key Biomaterial in Neuroscience and Drug Delivery Research – Creative Biolabs NHP Biologicals Blog [creative-biolabs.com]
- 6. alzped.nia.nih.gov [alzped.nia.nih.gov]
Verubecestat and its Impact on Amyloid Beta Peptide Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of verubecestat, a potent inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). It details the mechanism of action of this compound and its subsequent effects on the production of amyloid beta (Aβ) peptides, which are centrally implicated in the pathophysiology of Alzheimer's disease. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction to this compound and the Amyloid Hypothesis
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of extracellular plaques in the brain, primarily composed of amyloid beta (Aβ) peptides. The amyloid hypothesis posits that the production and aggregation of Aβ are central to the disease process. Aβ peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by two enzymes: β-secretase (BACE1) and γ-secretase.[1]
This compound (MK-8931) is an orally active and potent inhibitor of BACE1.[2] By inhibiting BACE1, this compound aims to reduce the production of Aβ peptides, thereby preventing the formation of amyloid plaques and potentially slowing the progression of Alzheimer's disease.[3] This guide explores the preclinical and clinical data demonstrating the effect of this compound on Aβ production.
Mechanism of Action of this compound
This compound functions as a competitive inhibitor of BACE1, binding to the active site of the enzyme and preventing it from cleaving APP. This inhibition directly reduces the generation of the N-terminal fragment of Aβ. Consequently, the substrate for γ-secretase is diminished, leading to a significant decrease in the production of both Aβ40 and Aβ42 isoforms. This compound is a high-affinity inhibitor for both BACE1 and the related enzyme BACE2.[2]
The signaling pathway for APP processing is bifurcated into two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway.
-
Non-Amyloidogenic Pathway: In this pathway, APP is first cleaved by α-secretase within the Aβ domain. This cleavage produces a soluble ectodomain (sAPPα) and a membrane-bound C-terminal fragment (C83). Subsequent cleavage of C83 by γ-secretase releases the p3 peptide and the APP intracellular domain (AICD). This pathway precludes the formation of Aβ.[4]
-
Amyloidogenic Pathway: This pathway is initiated by the cleavage of APP by BACE1, which generates a soluble ectodomain (sAPPβ) and a membrane-bound C-terminal fragment (C99). C99 is then cleaved by γ-secretase at various positions, leading to the production of Aβ peptides of different lengths, most commonly Aβ40 and the more aggregation-prone Aβ42.[4] this compound specifically targets the initial step of this pathway.
Quantitative Effects of this compound on Aβ Production
This compound has demonstrated a robust, dose-dependent reduction in Aβ levels across various preclinical and clinical studies.
In Vitro Inhibition Constants
The inhibitory potency of this compound against BACE1 and BACE2 has been determined using purified enzymes.
| Enzyme Target | Inhibition Constant (Ki) |
| Human BACE1 | 2.2 nM[2] |
| Human BACE2 | 0.38 nM[2] |
Reduction of Aβ in Animal Models
Studies in rats and cynomolgus monkeys have shown significant reductions in Aβ levels in plasma, cerebrospinal fluid (CSF), and brain tissue following oral administration of this compound.
| Animal Model | Matrix | Aβ Isoform | Dose | Reduction (%) |
| Rat | CSF | Aβ40 | 3 mg/kg | 72%[2] |
| Rat | CSF | Aβ40 | 10 mg/kg | 81%[2] |
| Rat | Cortex | Aβ40 | 5 mg/kg (ED50) | 50%[2] |
| Rat | Cortex | Aβ40 | 8 mg/kg (ED50) | 50%[2] |
| Cynomolgus Monkey | CSF | Aβ40 | 10 mg/kg | ~60% |
| Cynomolgus Monkey | Cortex | Aβ40 | 10 mg/kg | ~72% |
Reduction of Aβ in Human Clinical Trials
Phase I and subsequent clinical trials in healthy volunteers and Alzheimer's disease patients have confirmed the potent Aβ-lowering effects of this compound.
| Population | Matrix | Aβ Isoform | Dose (daily) | Reduction from Baseline (%) |
| Mild-to-Moderate AD Patients | CSF | Aβ40 | 12 mg | 57%[3] |
| Mild-to-Moderate AD Patients | CSF | Aβ40 | 40 mg | 79%[3] |
| Mild-to-Moderate AD Patients | CSF | Aβ40 | 60 mg | 84%[3] |
| Mild-to-Moderate AD Patients | CSF | Aβ42 | 12 mg | 71.1% - 80.6%[5] |
| Mild-to-Moderate AD Patients | CSF | Aβ42 | 40 mg | 62.7% - 76.4%[5] |
| Prodromal AD Patients | CSF | Aβ40 & Aβ42 | 12 mg | ~60%[6] |
| Prodromal AD Patients | CSF | Aβ40 & Aβ42 | 40 mg | ~75%[6] |
Despite these significant reductions in Aβ levels, large-scale Phase III clinical trials (EPOCH and APECS) in patients with mild-to-moderate and prodromal Alzheimer's disease were terminated due to a lack of clinical efficacy.[6][7]
Experimental Protocols
The following sections detail the methodologies for key experiments used to assess the efficacy of this compound.
BACE1 Inhibition Assay
A common method to determine the inhibitory activity of compounds like this compound is the Fluorescence Resonance Energy Transfer (FRET) assay.
Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by BACE1, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to enzyme activity.[8][9]
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET peptide substrate (e.g., based on the "Swedish" mutation of APP)[8]
-
Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
This compound or other test inhibitors
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the BACE1 FRET peptide substrate, and the this compound dilutions.
-
Initiate the reaction by adding the recombinant human BACE1 enzyme to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 60 minutes).
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.[10]
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).
References
- 1. Amyloid Beta Protein | Cell Signaling Technology [cellsignal.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. fmda.org [fmda.org]
- 6. Randomized Trial of this compound for Prodromal Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. metabolites.alfa-chemistry.com [metabolites.alfa-chemistry.com]
- 10. β-Secretase 1 (BACE 1) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
An In-depth Analysis of Verubecestat's Interaction with BACE1: A Structural and Functional Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the structural and functional aspects of Verubecestat (MK-8931) binding to the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). This compound emerged as a potent, orally available BACE1 inhibitor that progressed to late-stage clinical trials for the treatment of Alzheimer's disease.[1] Its development was rooted in the amyloid hypothesis, which posits that the accumulation of amyloid-beta (Aβ) peptides, the main component of amyloid plaques in the brain, is a primary instigator of Alzheimer's pathology.[2] BACE1 is the rate-limiting enzyme that initiates the production of Aβ from the amyloid precursor protein (APP).[3][4] Therefore, inhibiting BACE1 has been a major therapeutic strategy to reduce Aβ levels.[5]
This document details the quantitative measures of this compound's potency and selectivity, the specific molecular interactions governing its binding to the BACE1 active site, and the experimental methodologies used to characterize this interaction, from in vitro assays to clinical trials.
Structural Analysis of the this compound-BACE1 Complex
The development of this compound was heavily guided by structure-based drug design.[6] X-ray crystallography was employed to resolve the co-crystal structure of this compound bound to the active site of the human BACE1 soluble enzymatic domain at a resolution of 1.74 Å.[6]
The structural data reveals that this compound, an iminothiadiazinane dioxide derivative, establishes a network of strong interactions within the BACE1 active site.[7][8] A critical interaction involves the amidine moiety of this compound, which forms strong hydrogen bonds with the catalytic dyad (Asp32 and Asp228) of BACE1.[7][8][9] This interaction is fundamental to its potent inhibitory activity.
Furthermore, the diaryl amide motif of the inhibitor occupies key subsites within the enzyme's active site. The phenyl group projects into the hydrophobic S1 pocket, while the pyridine fluoro substituent occupies the S3 subpocket, making close contact with the Ala335 methyl side chain.[7][8]
References
- 1. Merck’s this compound marks a new era for Alzheimer’s treatment - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. BACE1 Function and Inhibition: Implications of Intervention in the Amyloid Pathway of Alzheimer’s Disease Pathology [mdpi.com]
- 4. Role of BACE1 in Alzheimer’s synaptic function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The BACE1 inhibitor this compound (MK-8931) reduces CNS β-amyloid in animal models and in Alzheimer's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. behavioralhealth2000.com [behavioralhealth2000.com]
- 7. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Verubecestat synthesis and purification protocols
Anwendungs- und Protokollhinweise zur Synthese und Aufreinigung von Verubecestat
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung: this compound (MK-8931) ist ein potenter Inhibitor des Beta-Sekretase-1-Enzyms (BACE1), der für die Behandlung der Alzheimer-Krankheit entwickelt wurde.[1][2][3] Die Synthese dieses komplexen Moleküls, das ein stereogenes quartäres Zentrum und einen Iminothiadiazin-Dioxid-Kern enthält, stellt eine erhebliche chemische Herausforderung dar.[4][5] In diesen Hinweisen wird eine detaillierte Beschreibung der Herstellungsroute der zweiten Generation gegeben, die für eine effiziente und skalierbare Produktion von this compound optimiert wurde. Die wichtigsten Merkmale dieser Synthese sind eine diastereoselektive Mannich-artige Addition, die unter kontinuierlichen Fließbedingungen durchgeführt wird, eine Kupfer-katalysierte C-N-Kupplung und eine späte Guanidinylierung zur Bildung des heterozyklischen Kerns.[1][2][4]
Syntheseweg von this compound
Der nachstehende Syntheseweg der zweiten Generation wurde für die Herstellung im großen Maßstab entwickelt und verbessert die Effizienz im Vergleich zu früheren Routen.[1][2]
Abbildung 1: Schematische Darstellung des Synthesewegs der zweiten Generation für this compound.
Quantitative Datenzusammenfassung
Die folgende Tabelle fasst die quantitativen Daten für die Schlüsselschritte der this compound-Synthese zusammen.
| Schritt | Reaktion | Schlüssereagenzien/-bedingungen | Ausbeute | Reinheit/Verhältnis | Quelle(n) |
| 1 | Mannich-artige Addition (Fluss) | HexLi, THF, -20 °C | 89-90% (Assay-Ausbeute) | DR = 92:8 | [5] |
| 1 | Mannich-artige Addition (Batch) | HexLi, THF, ≤ -65 °C | 73% (Assay-Ausbeute) | Nicht spezifiziert | [5][6] |
| 2 | Cu-katalysierte Amidation | CuI, K₂CO₃, 100 °C | 85% (isolierte Ausbeute) | >99% Umsatz | [5] |
| 3 | PMB-Entschützung | MsOH, AcOH, 60 °C | 99% | Nicht spezifiziert | [5] |
| 4 | Guanidinylierung/Zyklisierung | CNBr, NaHCO₃ | 90% | Nicht spezifiziert | [5] |
| 5 | Finale Kristallisation | Isopropylalkohol/Wasser | 95% | DR > 99.8:0.2 | [7] |
| Gesamt | Gesamtsynthese | - | ~61% | - | [5] |
DR = Diastereomeres Verhältnis
Detaillierte experimentelle Protokolle
Schritt 1: Mannich-artige Addition über kontinuierlichen Fluss (Herstellung von Addukt E)
Dieses Protokoll beschreibt das optimierte kontinuierliche Fließverfahren, das die kryogenen Bedingungen des Batch-Verfahrens vermeidet.[5][6]
Materialien:
-
Sulfonamid A
-
Enantioreines Sulfinimid C
-
Hexyllithium (HexLi) in Hexanen
-
Tetrahydrofuran (THF)
-
Kontinuierliches Fließreaktorsystem mit statischem Mischer
Protokoll:
-
Bereiten Sie eine Lösung von Sulfonamid A in THF vor.
-
Bereiten Sie eine separate Lösung von Sulfinimid C in THF vor.
-
Kühlen Sie das Fließreaktorsystem auf -20 °C.
-
Führen Sie die Sulfonamid-A-Lösung und eine stöchiometrische Menge Hexyllithium gleichzeitig in einen T-Mischer, um das Lithiumreagenz B in situ zu erzeugen.
-
Leiten Sie den Strom des Reagenzes B und die Lösung von Sulfinimid C sofort in einen statischen Mischer innerhalb des auf -20 °C gekühlten Reaktorsystems.
-
Die optimierte Verweilzeit im Reaktor ermöglicht die vollständige Umsetzung.
-
Die aus dem Reaktor austretende Produktlösung wird mit einer wässrigen Säure (z. B. wässrige HCl) gequencht, um das Sulfinyl-Schutzgruppe zu entfernen und das rohe Addukt E zu ergeben.
-
Die Assay-Ausbeute des Addukts E liegt typischerweise bei 89-90 %.[5]
Schritt 2: Kupfer-katalysierte Amidation (Herstellung von Kupplungsprodukt H)
Materialien:
-
Addukt E (aus Schritt 1)
-
5-Fluoropicolinamid (F)
-
Kupfer(I)-iodid (CuI)
-
Diamin-Ligand (G)
-
Kaliumcarbonat (K₂CO₃)
-
Toluol (PhMe) und Wasser
Protokoll:
-
Geben Sie Addukt E, 5-Fluoropicolinamid (F), CuI, den Diamin-Liganden (G) und Kaliumcarbonat in einen geeigneten Reaktor.
-
Fügen Sie eine Mischung aus Toluol und Wasser als Lösungsmittel hinzu.
-
Erhitzen Sie die Mischung unter Rühren auf 100 °C.
-
Überwachen Sie den Reaktionsfortschritt mittels HPLC bis zum vollständigen Verbrauch von Addukt E.
-
Nach Abschluss der Reaktion kühlen Sie die Mischung ab und trennen Sie die organische und die wässrige Phase.
-
Extrahieren Sie die wässrige Phase mit Toluol.
-
Vereinigen Sie die organischen Phasen, waschen Sie sie mit Sole, trocknen Sie sie über Natriumsulfat und konzentrieren Sie sie im Vakuum, um das rohe Kupplungsprodukt H zu erhalten.
-
Die isolierte Ausbeute beträgt typischerweise 85 %.[5]
Schritt 3 & 4: PMB-Entschützung und Guanidinylierung/Zyklisierung
Materialien:
-
Kupplungsprodukt H
-
Methansulfonsäure (MsOH)
-
Essigsäure (AcOH)
-
Cyanogenbromid (CNBr)
-
Natriumbicarbonat (NaHCO₃)
-
2-Methyltetrahydrofuran (2-MeTHF)
-
p-Toluolsulfonsäure (TsOH)
Protokoll (Entschützung):
-
Lösen Sie das Kupplungsprodukt H in Essigsäure.
-
Fügen Sie Methansulfonsäure hinzu und erhitzen Sie die Mischung auf 60 °C.
-
Nach Abschluss der Reaktion neutralisieren Sie die Säure und extrahieren das entschützte Amin I. Die Ausbeute ist nahezu quantitativ.[5]
Protokoll (Guanidinylierung & Zyklisierung):
-
Lösen Sie das Amin I in einer Mischung aus 2-MeTHF und Wasser.
-
Fügen Sie Natriumbicarbonat gefolgt von Cyanogenbromid hinzu und erhitzen Sie die Reaktion auf 45 °C.
-
Nach der Bildung des Cyanamid-Zwischenprodukts fügen Sie wässriges NaOH hinzu, um die Zyklisierung zum Iminothiadiazin-Dioxid-Kern zu induzieren.
-
Säuern Sie die Mischung mit TsOH an, um das Tosylatsalz J zu fällen, das mit einer Ausbeute von 90 % isoliert wird.[5]
Aufreinigungsprotokolle
Die wichtigste Aufreinigungsmethode, die in der Synthese der zweiten Generation beschrieben wird, ist die Kristallisation zur Anreicherung des gewünschten Diastereomers.
Diastereomere Anreicherung durch Kristallisation
Dieses Protokoll beschreibt die Aufreinigung des Kupplungsprodukts H, um das diastereomere Verhältnis von 92:8 auf >99.8:0.2 zu verbessern.[7]
Abbildung 2: Arbeitsablauf der diastereomeren Anreicherung durch Kristallisation.
Materialien:
-
Rohes Kupplungsprodukt H (DR = 92:8)
-
Isopropylalkohol (IPA)
-
Deionisiertes Wasser
Protokoll:
-
Lösen Sie das rohe Kupplungsprodukt H in einer Mischung aus Isopropylalkohol und Wasser bei erhöhter Temperatur, bis eine klare Lösung entsteht.
-
Kühlen Sie die Lösung langsam und kontrolliert ab, um die Kristallisation des gewünschten Diastereomers einzuleiten. Die Impfung mit reinen Kristallen kann von Vorteil sein.
-
Lassen Sie die Kristallisation über einen ausreichenden Zeitraum fortschreiten, um die Ausbeute zu maximieren.
-
Sammeln Sie die Kristalle durch Filtration.
-
Waschen Sie die gesammelten Kristalle mit einer kalten Mischung aus IPA/Wasser, um anhaftende Verunreinigungen zu entfernen.
-
Trocknen Sie die Kristalle unter Vakuum, um das hochreine Kupplungsprodukt H mit einem diastereomeren Verhältnis von >99.8:0.2 zu erhalten.[7]
Finale Aufreinigung von this compound
-
Nach der Bildung des Tosylatsalzes J wird die freie Base durch Behandlung mit einer Base wie Kaliumcarbonat erzeugt.[5]
-
Die endgültige Aufreinigung von this compound wird durch Kristallisation aus einem geeigneten Lösungsmittelsystem erreicht, um das Endprodukt mit hoher Reinheit zu liefern. Die genauen Lösungsmittel für die finale Kristallisation sind in der zitierten Literatur nicht detailliert beschrieben, aber typische pharmazeutische Kristallisationen verwenden gängige organische Lösungsmittel oder deren Mischungen mit Wasser.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of this compound, a BACE1 Inhibitor for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. A Next Generation Synthesis of BACE1 Inhibitor this compound (MK-8931) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Application Notes and Protocols for Cell-Based Models in Verubecestat Efficacy Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verubecestat (MK-8931) is a potent inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-beta (Aβ) peptides.[1][2] The accumulation of Aβ plaques in the brain is a central hallmark of Alzheimer's disease.[1][3] Consequently, the inhibition of BACE1 presents a primary therapeutic strategy for reducing Aβ production and potentially altering the course of the disease.[1][2][3]
These application notes provide detailed protocols for utilizing cell-based models to assess the efficacy of this compound. The described methodologies are designed to enable researchers to quantify the inhibitory effects of this compound on BACE1 activity, measure the subsequent reduction in Aβ peptides, and evaluate the compound's cellular toxicity and off-target effects.
Mechanism of Action of this compound
This compound is an orally active and high-affinity inhibitor of both BACE1 and its homolog BACE2.[4][5] It functions by binding to the active site of the BACE1 enzyme, thereby preventing the cleavage of the amyloid precursor protein (APP) into the sAPPβ and C99 fragments. This initial cleavage is the rate-limiting step in the generation of Aβ peptides, specifically Aβ40 and Aβ42.[3] By inhibiting BACE1, this compound effectively reduces the levels of these amyloidogenic peptides.[4][5][6][7]
Quantitative Data Summary
The following table summarizes the in vitro efficacy of this compound in cell-based assays and its inhibitory constants against purified enzymes.
| Parameter | Cell Line/System | IC50 / Ki Value | Reference |
| Aβ40 Production | HEK293 APPSwe/Lon | 2.1 nM | [4] |
| HEK293 | 13 nM | [6][7] | |
| Aβ42 Production | HEK293 APPSwe/Lon | 0.7 nM | [4] |
| sAPPβ Production | HEK293 APPSwe/Lon | 4.4 nM | [4] |
| BACE1 Inhibition | Purified Human BACE1 | Ki = 2.2 nM | [4][5] |
| Ki = 7.8 nM | [6][7] | ||
| BACE2 Inhibition | Purified Human BACE2 | Ki = 0.38 nM | [4][5] |
| Cathepsin D Inhibition | Purified Human Cathepsin D | >45,000-fold selectivity vs BACE1 | [5] |
| Cathepsin E Inhibition | Purified Human Cathepsin E | >45,000-fold selectivity vs BACE1 | [5] |
| Pepsin Inhibition | Purified Human Pepsin | >45,000-fold selectivity vs BACE1 | [5] |
Experimental Protocols
Protocol 1: Cell Culture of HEK293-APPSwe Cells
This protocol describes the maintenance of Human Embryonic Kidney (HEK293) cells stably transfected with the "Swedish" mutant of the amyloid precursor protein (APPSwe), which enhances Aβ production.
Materials:
-
HEK293-APPSwe cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Geneticin (G418)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
T-75 cell culture flasks
-
6-well or 96-well plates
Procedure:
-
Media Preparation: Prepare complete growth medium consisting of DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection agent such as G418 (concentration to be determined based on the specific cell line's resistance) to maintain APPSwe expression.
-
Cell Thawing: Rapidly thaw a cryopreserved vial of HEK293-APPSwe cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifugation: Centrifuge the cell suspension at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Seeding: Transfer the resuspended cells into a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS. Add 2 mL of Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach. Neutralize the trypsin with 8 mL of complete growth medium and centrifuge as described above. Resuspend the cell pellet and seed into new flasks or plates at the desired density.
Protocol 2: this compound Treatment
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Complete growth medium (from Protocol 1)
-
HEK293-APPSwe cells seeded in appropriate plates
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO. Store aliquots at -20°C.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the cell culture wells is consistent across all conditions and does not exceed a level toxic to the cells (typically ≤ 0.1%).
-
Cell Seeding: Seed HEK293-APPSwe cells in 6-well or 96-well plates and allow them to adhere and grow for 24 hours.
-
Treatment: Aspirate the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO but no this compound).
-
Incubation: Incubate the treated cells for a predetermined period (e.g., 24-48 hours) at 37°C and 5% CO2.
Protocol 3: Quantification of Aβ40 and Aβ42 by ELISA
Materials:
-
Conditioned medium from this compound-treated cells
-
Human Aβ40 and Aβ42 ELISA kits
-
Microplate reader
Procedure:
-
Sample Collection: After the treatment incubation period, carefully collect the conditioned medium from each well.
-
Centrifugation: Centrifuge the collected medium at 1,000 x g for 10 minutes at 4°C to pellet any detached cells or debris.
-
ELISA Assay: Perform the ELISA for Aβ40 and Aβ42 on the clarified supernatants according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating to allow Aβ to bind to the capture antibody.
-
Washing the plate to remove unbound substances.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubating to form an antibody-Aβ-antibody sandwich.
-
Washing the plate again.
-
Adding a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the concentrations of Aβ40 and Aβ42 in the samples by comparing their absorbance to the standard curve. Determine the IC50 value of this compound for the inhibition of Aβ40 and Aβ42 production.
Protocol 4: Assessment of Cell Viability using MTT Assay
Materials:
-
This compound-treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
MTT Addition: Following the this compound treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the vehicle-treated control cells.
Protocol 5: Evaluation of BACE1 Activity using a FRET-based Assay
Materials:
-
Cell lysates from this compound-treated cells
-
BACE1 FRET assay kit (containing a fluorogenic BACE1 substrate)
-
Fluorometric microplate reader
Procedure:
-
Cell Lysis: After this compound treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer.
-
Protein Quantification: Determine the total protein concentration in each cell lysate using a standard protein assay (e.g., BCA assay).
-
FRET Assay: Perform the BACE1 activity assay according to the manufacturer's protocol. This generally involves:
-
Adding a defined amount of cell lysate to a microplate well.
-
Initiating the reaction by adding the FRET-based BACE1 substrate.
-
Incubating the plate at the recommended temperature.
-
Measuring the fluorescence intensity at the appropriate excitation and emission wavelengths. Cleavage of the substrate by BACE1 separates the quencher and fluorophore, resulting in an increase in fluorescence.
-
-
Data Analysis: Normalize the BACE1 activity to the total protein concentration in each sample. Compare the activity in this compound-treated samples to the vehicle control to determine the extent of BACE1 inhibition.
Protocol 6: Assessment of Off-Target Effects on Cathepsin D
Materials:
-
Cell lysates from this compound-treated cells
-
Cathepsin D activity assay kit (fluorometric or colorimetric)
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare cell lysates from cells treated with a range of this compound concentrations as described in Protocol 5.
-
Cathepsin D Activity Assay: Measure the activity of Cathepsin D in the cell lysates using a commercially available kit, following the manufacturer's instructions.
-
Data Analysis: Compare the Cathepsin D activity in this compound-treated samples to that of the vehicle control. A significant decrease in activity would indicate an off-target effect.
Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound's efficacy in cell-based models. By employing these methods, researchers can obtain quantitative data on the compound's ability to inhibit BACE1, reduce Aβ production, and assess its cellular safety profile. This information is crucial for the continued development and understanding of BACE1 inhibitors as a potential therapeutic intervention for Alzheimer's disease.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Membrane-Targeted Quantum Dot-Based BACE1 Activity Sensors for In Vitro and In Cellulo Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
- 5. Quantitation of amyloid-beta peptides in biological milieu using a novel homogeneous time-resolved fluorescence (HTRF) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. content.abcam.com [content.abcam.com]
- 7. abcam.com [abcam.com]
Application Notes and Protocols for the Quantification of Verubecestat in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verubecestat (MK-8931) is a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), which has been investigated for the treatment of Alzheimer's disease.[1][2] Accurate quantification of this compound in biological matrices such as plasma and cerebrospinal fluid (CSF) is crucial for pharmacokinetic studies, dose-finding, and assessing target engagement in clinical trials.[3][4] This document provides detailed application notes and protocols for the analytical methods used to quantify this compound in these biological samples, primarily focusing on Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), which is the most prominently reported method.
Analytical Method Overview
Quantitative Data Summary
The following table summarizes the quantitative performance of a validated UPLC-MS/MS method for the determination of this compound in rat plasma.[5] This data can serve as a benchmark for method development and validation in other biological matrices.
| Parameter | Result | Citation |
| Linearity Range | 1 - 2500 ng/mL | [5] |
| Correlation Coefficient (r²) | > 0.99 | [5] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [5] |
| Intra-day Precision (%RSD) | 2.9 - 9.0% | [5] |
| Inter-day Precision (%RSD) | 0.4 - 6.5% | [5] |
| Accuracy (%RE) | -2.2% to 10.4% | [5] |
| Extraction Recovery | Not explicitly stated, but in line with FDA guidelines. | [5] |
| Matrix Effect | Not explicitly stated, but in line with FDA guidelines. | [5] |
Experimental Protocols
UPLC-MS/MS Method for this compound in Rat Plasma
This protocol is based on a validated method published in the Journal of Pharmaceutical and Biomedical Analysis.[5]
1.1. Sample Preparation: Protein Precipitation
-
To 100 µL of rat plasma in a microcentrifuge tube, add 10 µL of internal standard (Diazepam, 500 ng/mL in methanol).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (Acetonitrile:0.1% Formic acid in water, 50:50 v/v).
-
Inject 5 µL of the reconstituted sample into the UPLC-MS/MS system.
1.2. UPLC Conditions
-
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.0 min: 10-90% B
-
2.0-2.5 min: 90% B
-
2.5-2.6 min: 90-10% B
-
2.6-3.5 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
1.3. Mass Spectrometry Conditions
-
Instrument: Waters Xevo TQ-S Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: m/z 410.1 → 124.0[5]
-
Diazepam (IS): m/z 285.1 → 193.0
-
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Collision Energy: 20 eV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Cone Gas Flow: 150 L/h
-
Desolvation Gas Flow: 1000 L/h
Proposed UPLC-MS/MS Method for this compound in Human Cerebrospinal Fluid (CSF)
While a specific validated method for this compound in human CSF is not publicly available, the following protocol is proposed based on the validated plasma method and general best practices for CSF analysis. The lower protein content in CSF may allow for a more simplified sample preparation.[6]
2.1. Sample Preparation: Direct Injection or Protein Precipitation
-
Option A: Direct Injection (for cleaner samples)
-
Thaw CSF samples at room temperature.
-
Centrifuge at 2000 x g for 10 minutes at room temperature to remove any cellular debris.[6]
-
To 100 µL of CSF supernatant, add 10 µL of internal standard (e.g., a structurally similar, stable isotope-labeled this compound).
-
Vortex briefly.
-
Inject directly into the UPLC-MS/MS system.
-
-
Option B: Protein Precipitation (if matrix effects are observed)
-
Follow the same procedure as for plasma (Section 1.1), but with a reduced volume of precipitating agent (e.g., 200 µL of acetonitrile for 100 µL of CSF) due to the lower protein concentration.
-
2.2. UPLC and Mass Spectrometry Conditions
The UPLC and MS conditions described for the rat plasma method (Sections 1.2 and 1.3) can be used as a starting point for method development for CSF analysis. Optimization of the gradient and MS parameters may be necessary to achieve the desired sensitivity and peak shape.
Visualizations
Caption: Workflow for this compound quantification in plasma.
Caption: Proposed workflow for this compound quantification in CSF.
References
- 1. behavioralhealth2000.com [behavioralhealth2000.com]
- 2. The BACE1 inhibitor this compound (MK-8931) reduces CNS β-amyloid in animal models and in Alzheimer's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. behavioralhealth2000.com [behavioralhealth2000.com]
- 4. Merck & Co. Scientists Publish New Research Detailing The Early Development Of this compound, An Investigational BACE1 Inhibitor In Science Translational Medicine - BioSpace [biospace.com]
- 5. Quantification and pharmacokinetic property of this compound an BACE1 inhibitor in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biopharmaservices.com [biopharmaservices.com]
Verubecestat Administration in Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the administration of verubecestat (MK-8931), a potent β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitor, in rodent models for Alzheimer's disease research. This compound has been shown to effectively reduce amyloid-beta (Aβ) peptides in various biological compartments, a key therapeutic goal in the study of Alzheimer's disease.[1][2][3][4]
Overview and Mechanism of Action
This compound is an orally active small molecule that inhibits BACE1, an essential enzyme in the amyloidogenic processing of the amyloid precursor protein (APP).[5] By blocking BACE1, this compound reduces the production of Aβ peptides (Aβ40 and Aβ42), which are central to the amyloid cascade hypothesis of Alzheimer's disease.[1][2][5] Preclinical studies in rodent models have demonstrated significant, dose-dependent reductions in Aβ levels in the plasma, cerebrospinal fluid (CSF), and brain tissue following both acute and chronic administration.[1][2][3][4]
The following diagram illustrates the targeted signaling pathway:
Quantitative Data Summary
The efficacy of this compound in reducing Aβ levels across different rodent models and administration protocols is summarized below.
| Rodent Model | Administration Route | Dose | Duration | Plasma Aβ40 Reduction | CSF Aβ40 Reduction | Brain Aβ40 Reduction | Reference |
| Sprague-Dawley Rat | Oral Gavage | 10 mg/kg | Single Dose | >90% | ~70% at 3h | ~60% at 3h | [1] |
| Sprague-Dawley Rat | Oral Gavage | 30 mg/kg | Single Dose | >90% | ~80% at 6h | ~75% at 6h | [1] |
| Cynomolgus Monkey | Oral Gavage | 3 mg/kg | Single Dose | N/A | ~80% at 12h | N/A | [6][7] |
| Tg2576-AβPPswe Mouse | In-diet | 110 mg/kg/day | 12 weeks | >90% | 62% | 24% | [8] |
| 5XFAD Mouse | In-diet | 3-10 mg/kg/day (approx.) | 3 months | Dose-dependent | N/A | Dose-dependent (females) | [9] |
N/A: Data not available in the cited sources.
Experimental Protocols
Acute Oral Administration in Sprague-Dawley Rats
This protocol is designed to assess the time-dependent effects of a single oral dose of this compound on Aβ levels.
Materials:
-
This compound (MK-8931)
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Sprague-Dawley rats (male, 250-300g)
-
Oral gavage needles
-
Anesthesia (e.g., isoflurane)
-
Tools for CSF and brain tissue collection
-
ELISA kits for Aβ40 quantification
Procedure:
-
Acclimatization: House animals in standard conditions with a 12-hour light/dark cycle for at least one week prior to the experiment.[8]
-
Dosing: Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., 10 mg/kg or 30 mg/kg). Administer a single dose via oral gavage.[1] A vehicle-only group should be included as a control.
-
Sample Collection: At specified time points post-dosing (e.g., 1, 3, 6, 12, and 24 hours), anesthetize a cohort of rats.[1]
-
Blood: Collect blood via cardiac puncture into EDTA-containing tubes. Centrifuge to separate plasma.
-
CSF: Collect cerebrospinal fluid from the cisterna magna.
-
Brain: Perfuse the animals with saline, then dissect the cortex.
-
-
Sample Processing and Analysis: Snap-freeze all samples in liquid nitrogen and store them at -80°C. Homogenize brain tissue as required. Measure Aβ40 concentrations in plasma, CSF, and brain homogenates using a validated ELISA kit.[8]
-
Data Analysis: Calculate the percentage reduction of Aβ40 at each time point relative to the vehicle-treated control group.
Chronic In-Diet Administration in Tg2576-AβPPswe Mice
This protocol is suitable for evaluating the long-term efficacy of this compound on amyloid pathology in a transgenic mouse model of Alzheimer's disease.
Materials:
-
This compound (MK-8931)
-
Standard rodent chow
-
Tg2576-AβPPswe mice (e.g., 18-22 months old)[8]
-
Equipment for behavioral testing (optional)
-
Imaging equipment (e.g., MRI for ARIA-H assessment) (optional)[8]
-
Histology supplies (e.g., Thioflavin S, Prussian blue)
Procedure:
-
Diet Preparation: Mill standard chow and incorporate this compound to achieve the target dose (e.g., 110 mg/kg/day).[8] Prepare a control diet without the drug.
-
Animal Dosing: House mice individually and provide the this compound-containing or control diet ad libitum for the study duration (e.g., 12 weeks).[8] Monitor food intake and body weight regularly to adjust the drug concentration in the diet if necessary.[8]
-
In-Life Assessments (Optional): Conduct longitudinal assessments such as MRI scans to monitor for potential side effects like microhemorrhages (ARIA-H).[8]
-
Terminal Sample Collection: At the end of the treatment period, collect blood, CSF, and brain tissue as described in the acute protocol.
-
Pathological Analysis:
-
Data Analysis: Compare Aβ levels, plaque load, and other relevant endpoints between the this compound-treated and control groups using appropriate statistical tests (e.g., t-test).[8]
The following diagram outlines a general experimental workflow for a chronic study:
Safety and Tolerability
In preclinical rodent and non-human primate studies, chronic administration of this compound was generally well-tolerated.[2][3][10] Unlike some other BACE inhibitors, it did not cause significant adverse effects such as reduced nerve myelination, neurodegeneration, or hepatotoxicity, even at high exposures.[2][3][10] However, fur hypopigmentation has been observed in mice and rabbits.[2][3][10] In 5XFAD mice, side effects including coat color changes and motor alterations were reported at doses effective in reducing Aβ levels.[9][11] Researchers should monitor animals for these potential side effects throughout the study.
References
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. The BACE1 inhibitor this compound (MK-8931) reduces CNS β-amyloid in animal models and in Alzheimer's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. go.drugbank.com [go.drugbank.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Chronic this compound Treatment Suppresses Amyloid Accumulation in Advanced Aged Tg2576-AβPPswe Mice Without Inducing Microhemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prophylactic evaluation of this compound on disease‐ and symptom‐modifying effects in 5XFAD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alzped.nia.nih.gov [alzped.nia.nih.gov]
- 11. mouseion.jax.org [mouseion.jax.org]
Application Notes and Protocols: Measuring Amyloid-Beta Reduction with Verubecestat Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verubecestat (MK-8931) is an orally administered small-molecule inhibitor of the β-site amyloid precursor protein-cleaving enzyme 1 (BACE1).[1][2] BACE1 is the rate-limiting enzyme that initiates the production of amyloid-beta (Aβ) peptides, which are central to the amyloid hypothesis of Alzheimer's disease (AD).[1][3][4] This hypothesis posits that the accumulation of Aβ peptides in the brain is a primary trigger in the pathogenesis of AD.[5] Consequently, inhibiting BACE1 to reduce Aβ production has been a major therapeutic strategy.[3][6] this compound has been shown to potently and selectively inhibit BACE1, leading to significant reductions in Aβ levels in plasma, cerebrospinal fluid (CSF), and the brain in both animal models and human subjects.[3][7][8]
These application notes provide an overview of the mechanism of this compound, protocols for measuring the resulting Aβ reduction, and a summary of key clinical trial data.
Mechanism of Action: BACE1 Inhibition
The amyloid precursor protein (APP) can be processed through two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway.
-
Non-amyloidogenic Pathway: APP is first cleaved by α-secretase within the Aβ domain, which prevents Aβ formation. This cleavage produces a soluble ectodomain (sAPPα) and a membrane-bound C-terminal fragment (C83). The γ-secretase complex then cleaves C83, releasing the p3 peptide.
-
Amyloidogenic Pathway: BACE1 first cleaves APP at the β-secretase site, producing a soluble ectodomain (sAPPβ) and a membrane-bound C-terminal fragment, C99.[4][9] The γ-secretase complex then cleaves C99 at various positions to generate Aβ peptides of different lengths, most commonly Aβ40 and Aβ42.[10] Aβ42 is particularly prone to aggregation and is a major component of the amyloid plaques found in the brains of individuals with AD.[10]
This compound inhibits BACE1, thereby blocking the initial step of the amyloidogenic pathway.[1][5] This leads to a reduction in the production of sAPPβ, C99, and subsequently, Aβ40 and Aβ42.[3]
Caption: this compound inhibits BACE1, blocking the amyloidogenic processing of APP.
Quantitative Data from Clinical Trials
This compound demonstrated robust, dose-dependent reduction of Aβ40 in the cerebrospinal fluid (CSF) of patients with mild-to-moderate Alzheimer's disease.[11][12]
Table 1: Dose-Dependent Reduction of CSF Aβ40 with this compound Treatment
| This compound Daily Dose | Number of Patients | Mean Reduction in CSF Aβ40 from Baseline |
|---|---|---|
| 12 mg | 32 (total) | 57%[11][12] |
| 40 mg | 32 (total) | 79%[11][12] |
| 60 mg | 32 (total) | 84%[11][12] |
Despite the significant reduction in amyloid-beta levels, pivotal Phase III clinical trials (EPOCH and APECS) were terminated because this compound failed to slow cognitive decline and, in some cases, was associated with worse outcomes compared to placebo.[2][5][13]
Table 2: Summary of this compound Phase III Clinical Trial Outcomes
| Trial Name | Patient Population | Treatment Arms | Key Findings |
|---|---|---|---|
| EPOCH | Mild-to-moderate Alzheimer's Disease | 12 mg this compound, 40 mg this compound, Placebo | No cognitive or functional benefit compared to placebo.[13] Trial terminated for futility.[13] |
| APECS | Prodromal Alzheimer's Disease | 12 mg this compound, 40 mg this compound, Placebo | Did not improve clinical ratings of dementia.[2] Some measures suggested worse cognitive and daily function outcomes compared to placebo.[2] Trial terminated for futility.[2] |
Experimental Protocols
Accurate measurement of Aβ levels is critical for assessing the pharmacodynamic effects of BACE1 inhibitors. The following are generalized protocols for CSF collection and Aβ quantification.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Randomized Trial of this compound for Prodromal Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. The Role of Amyloid Precursor Protein Processing by BACE1, the β-Secretase, in Alzheimer Disease Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Does this compound Signal the End of the Amyloid Hypothesis? | Alzheimer's Drug Discovery Foundation [alzdiscovery.org]
- 6. Targeting Amyloidogenic Processing of APP in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Targeting Amyloidogenic Processing of APP in Alzheimer’s Disease [frontiersin.org]
- 10. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]
- 11. pharmatimes.com [pharmatimes.com]
- 12. merck.com [merck.com]
- 13. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
Application Notes and Protocols: Utilizing Verubecestat for the Study of BACE1 Function in Neuronal Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), a type I transmembrane aspartyl protease, plays a pivotal role in the amyloidogenic processing of the amyloid precursor protein (APP).[1][2][3][4][5] Its cleavage of APP is the rate-limiting step in the production of amyloid-beta (Aβ) peptides, which are central to the amyloid cascade hypothesis of Alzheimer's disease. Consequently, BACE1 has been a prime therapeutic target for the development of disease-modifying therapies for this neurodegenerative disorder.
Verubecestat (MK-8931) is a potent, orally bioavailable small-molecule inhibitor of BACE1.[6][7] It has been demonstrated to effectively reduce the levels of Aβ40 and Aβ42, as well as the direct product of BACE1 activity, soluble APPβ (sAPPβ), in both preclinical models and human clinical trials.[6][7][8][9][10] While clinical trials for this compound in late-stage Alzheimer's disease did not show a cognitive benefit, the compound remains an invaluable research tool for elucidating the multifaceted functions of BACE1 in neuronal cells.[11]
Beyond APP, BACE1 is known to cleave a number of other substrates, implicating it in various physiological processes including myelination, synaptic function, and neuronal signaling.[12] Notable BACE1 substrates in neurons include Seizure protein 6 (SEZ6) and the L1 cell adhesion molecule (L1CAM).[12] The use of potent and specific inhibitors like this compound allows for the precise investigation of BACE1's role in these pathways and the potential consequences of its long-term inhibition.
These application notes provide detailed protocols for utilizing this compound to study BACE1 function in neuronal cell culture models, focusing on the human neuroblastoma cell line SH-SY5Y as an exemplary system.
Data Presentation
The following tables summarize the in vitro potency and cellular activity of this compound, providing a reference for experimental design.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | Value | Reference |
| Human BACE1 | Enzyme Inhibition (Ki) | 2.2 nM | [6] |
| Mouse BACE1 | Enzyme Inhibition (Ki) | 3.4 nM | [6] |
| Human BACE2 | Enzyme Inhibition (Ki) | 0.38 nM | [6] |
Table 2: Cellular Activity of this compound in HEK293 cells expressing APP
| Analyte | IC50 | Reference |
| Aβ40 | 2.1 nM | [6] |
| Aβ42 | 0.7 nM | [6] |
| sAPPβ | 4.4 nM | [6] |
Table 3: Dose-Dependent Reduction of Aβ40 and sAPPβ by a BACE1 Inhibitor (AZD-3293) in SH-SY5Y cells overexpressing AβPP
| Inhibitor Concentration | % Reduction of Aβ40 | % Reduction of sAPPβ | Reference |
| 80 pM | Not Reported | ~20% | [13] |
| 310 pM | Not Reported | ~50% | [13] |
| 610 pM | ~50% | Not Reported | [13] |
Note: Data for a different BACE1 inhibitor is provided as a representative example of expected dose-dependent effects in a relevant cell line.
Mandatory Visualizations
BACE1 Signaling Pathway in Alzheimer's Disease
References
- 1. mdpi.com [mdpi.com]
- 2. BACE1: More than just a β‐secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Physiological Functions of the β-Site Amyloid Precursor Protein Cleaving Enzyme 1 and 2 [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. behavioralhealth2000.com [behavioralhealth2000.com]
- 7. The BACE1 inhibitor this compound (MK-8931) reduces CNS β-amyloid in animal models and in Alzheimer's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. behavioralhealth2000.com [behavioralhealth2000.com]
- 11. Randomized Trial of this compound for Prodromal Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Alzheimer’s disease-linked protease BACE1 modulates neuronal IL-6 signaling through shedding of the receptor gp130 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stepping closer to treating Alzheimer’s disease patients with BACE1 inhibitor drugs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating Verubecestat Solubility: A Technical Support Guide for Researchers
For researchers, scientists, and drug development professionals utilizing the BACE1 inhibitor Verubecestat, achieving optimal solubility in experimental buffers is critical for reliable and reproducible results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during in vitro and other experimental setups.
This compound, a potent inhibitor of the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), is a valuable tool in Alzheimer's disease research. However, its hydrophobic nature presents significant challenges in aqueous experimental systems. This guide offers practical solutions, detailed protocols, and a deeper understanding of the factors governing its solubility to empower researchers in their experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is characterized by poor water solubility. It is readily soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol. This disparity in solubility is a primary reason for precipitation issues when preparing aqueous working solutions from organic stock solutions.
Q2: I've seen conflicting reports on this compound's aqueous solubility. Can you clarify?
A2: While generally considered poorly water-soluble, some studies have reported an aqueous solubility of up to 1.6 mM in a pH 7.4 buffer. This suggests that under specific, controlled conditions, a degree of aqueous solubility can be achieved. However, for most practical laboratory applications, starting with the assumption of poor aqueous solubility and employing strategies to enhance it is the most reliable approach. The pKa of this compound's strongest basic group is approximately 5.68, and its strongest acidic group is around 11.55.[1] This means its ionization, and thus solubility, can be influenced by the pH of the buffer system.
Q3: My this compound, dissolved in DMSO, precipitates when I dilute it into my aqueous experimental buffer. What can I do?
A3: This is a common issue known as "antisolvent precipitation." It occurs when a compound dissolved in a good solvent (like DMSO) is rapidly introduced into a poor solvent (like an aqueous buffer). Here are several troubleshooting steps:
-
Slow, Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of buffer, try a stepwise dilution. Add a small amount of buffer to the DMSO stock, mix well, and then continue to add more buffer in increments.
-
Vortexing/Sonication: Vigorously vortex or sonicate the solution during and after the addition of the DMSO stock to the buffer. This can help to break up and redissolve small precipitates.
-
Use of Co-solvents and Surfactants: Incorporating co-solvents like polyethylene glycol 300 (PEG300) or surfactants like Tween-80 into your final aqueous solution can significantly improve this compound's solubility and prevent precipitation.[2][3]
-
Temperature: Gently warming the aqueous buffer before adding the DMSO stock may help, but be cautious as temperature can also affect the stability of this compound and other components in your assay.
Q4: What are the recommended concentrations of DMSO, PEG300, and Tween-80 for my experiments?
A4: The final concentration of these excipients should be kept as low as possible to avoid off-target effects.
-
DMSO: For most cell-based assays, the final concentration of DMSO should not exceed 0.5%, with many cell lines tolerating up to 1%.[4] For enzymatic assays, a final DMSO concentration of up to 1% is generally acceptable.[5]
-
PEG300 & Tween-80: In cell viability studies, PEG300 has shown low cytotoxicity at concentrations up to 30% (w/v) in some cell lines, though this is highly dependent on the cell type and exposure time.[6][7] Tween-80 has been used in cell culture, but can also exhibit cytotoxicity at higher concentrations. For in vivo formulations, combinations of 10% DMSO, 40% PEG300, and 5% Tween-80 have been used.[2][3] For in vitro work, it is crucial to determine the maximum tolerated concentration of these excipients in your specific assay system by running appropriate vehicle controls.
Q5: Can this compound form aggregates in my assay, and how would that affect my results?
A5: Yes, poorly soluble compounds like this compound have the potential to form colloidal aggregates in aqueous solutions, especially at higher concentrations. These aggregates can lead to false-positive or false-negative results in high-throughput screening and other assays.[8][9][10] Aggregates can nonspecifically inhibit enzymes or interfere with assay detection methods.[10][11][12] The inclusion of a small amount of a non-ionic detergent, like Tween-80 (e.g., 0.01-0.1%), in the assay buffer can help to prevent the formation of these aggregates.
Troubleshooting Guide
Issue: this compound precipitates out of solution immediately upon addition to my buffer.
| Potential Cause | Recommended Solution |
| High Final Concentration: The target concentration of this compound in the aqueous buffer exceeds its solubility limit. | - Lower the final concentration of this compound if experimentally feasible.- Employ co-solvents and/or surfactants to increase solubility (see Protocol 2). |
| Rapid Dilution: The DMSO stock was added too quickly to the aqueous buffer. | - Add the DMSO stock dropwise to the vortexing buffer.- Perform a serial dilution in the buffer. |
| Buffer Composition: The specific salts or pH of your buffer may be promoting precipitation. | - Test different buffer systems (e.g., Tris-HCl vs. PBS).- Adjust the pH of your buffer, keeping in mind this compound's pKa values. |
Issue: The solution becomes cloudy or hazy over time.
| Potential Cause | Recommended Solution |
| Slow Precipitation/Aggregation: this compound is slowly coming out of solution. | - Include a low concentration of a surfactant like Tween-80 (0.01-0.1%) in your final buffer to improve stability.- Prepare fresh working solutions immediately before use. |
| Temperature Effects: The solution is being stored at a temperature that decreases solubility. | - Store working solutions at room temperature if they are to be used the same day, but always check for stability. For longer-term storage, follow the manufacturer's recommendations for the solid compound and stock solutions. |
Issue: Inconsistent results between experiments.
| Potential Cause | Recommended Solution |
| Variable Solubilization: The method of preparing the working solution is not consistent. | - Standardize your protocol for preparing working solutions, including the order of reagent addition, mixing speed, and time.- Use a fresh aliquot of DMSO for preparing stock solutions to avoid water absorption, which can affect solubility. |
| Compound Aggregation: The presence of aggregates is leading to variable inhibition. | - Incorporate a detergent like Tween-80 (0.01-0.1%) into your assay buffer.- Visually inspect your working solutions for any signs of precipitation or cloudiness before each experiment. |
Data Presentation: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Poorly soluble | General Consensus |
| pH 7.4 Buffer | ~1.6 mM | [11] |
| DMSO | ≥ 35 mg/mL | [2] |
| Ethanol | ~11-41 mg/mL (varies by source) | [13] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
-
Procedure:
-
Allow the this compound powder to come to room temperature.
-
Add the appropriate volume of DMSO to the vial of this compound to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C as recommended by the supplier.
-
Protocol 2: Preparation of a this compound Working Solution for Cell-Based Assays
This protocol aims for a final DMSO concentration of ≤ 0.5%.
-
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Cell culture medium
-
-
Procedure:
-
Thaw the this compound stock solution.
-
Perform a serial dilution of the stock solution in cell culture medium to achieve the final desired concentrations. For example, to make a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.
-
Vortex gently between each dilution step.
-
Ensure the final concentration of DMSO in the culture medium does not exceed 0.5%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Protocol 3: Preparation of a this compound Working Solution for Enzymatic Assays (with Co-solvents)
This protocol is adapted from in vivo formulation strategies and may be suitable for enzymatic assays where higher concentrations of this compound are needed. Note: The compatibility of these excipients with your specific enzyme and assay should be validated.
-
Materials:
-
This compound stock solution in DMSO (e.g., 25 mg/mL)
-
PEG300
-
Tween-80
-
Assay Buffer (e.g., Sodium Acetate Buffer, pH 4.5 for BACE1 assays)
-
-
Procedure:
-
To prepare a 1 mL working solution, start with the appropriate volume of the DMSO stock solution.
-
Add PEG300 and mix thoroughly until the solution is clear.
-
Add Tween-80 and mix again until clear.
-
Finally, add the assay buffer to reach the final volume and mix thoroughly.
-
A suggested starting formulation could be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% assay buffer (v/v).[2][3]
-
Always prepare a vehicle control with the same final concentrations of all excipients.
-
Mandatory Visualizations
Caption: Workflow for preparing this compound solutions and troubleshooting precipitation.
Caption: Amyloid Precursor Protein (APP) processing pathways and the inhibitory action of this compound.
References
- 1. BACE1 and BACE2 Enzymatic Activities in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. PEG300 | Polyethylene glycol 300 | neutral polymer | TargetMol [targetmol.com]
- 8. news-medical.net [news-medical.net]
- 9. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. FORMULATION DEVELOPMENT - Formulating Immediate-Release Tablets for Poorly Soluble Drugs [drug-dev.com]
- 12. news-medical.net [news-medical.net]
- 13. fda.gov [fda.gov]
Addressing off-target effects of Verubecestat in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and addressing the off-target effects of Verubecestat in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary on- and off-targets of this compound?
A1: this compound is a potent inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), its primary target. However, it also exhibits high affinity for BACE2, a close homolog of BACE1.[1][2] Additionally, off-target activities have been reported for other proteins, including Cathepsin D and the human Ether-à-go-go-Related Gene (hERG) potassium channel, although with significantly lower potency.[3]
Q2: What are the known off-target effects of this compound observed in preclinical and clinical studies?
A2: Off-target effects of this compound and other BACE inhibitors include hypopigmentation (lightening of hair or fur color), which is attributed to BACE2 inhibition and its role in processing the premelanosome protein (PMEL).[4][5] Other reported adverse events in clinical trials have included rash, falls, sleep disturbances, and suicidal ideation.[2][6] Ocular toxicity has been observed with some BACE1 inhibitors and has been linked to off-target inhibition of Cathepsin D.[7]
Q3: How can I distinguish between BACE1 and BACE2 inhibition in my cellular assay?
A3: Differentiating between BACE1 and BACE2 activity can be achieved by using cellular models with varying expression levels of each enzyme. For example, comparing results in a cell line overexpressing BACE1 with a cell line overexpressing BACE2 can provide insights into selectivity. Additionally, using siRNA to selectively knock down either BACE1 or BACE2 in your model system can help attribute an observed effect to a specific enzyme. The use of substrate-specific assays can also be informative.
Q4: What are the typical concentrations of this compound used in cellular assays, and what should I consider for dose-response studies?
A4: The IC50 of this compound for BACE1 in cellular assays is in the low nanomolar range.[2] For off-target assessments, a wide range of concentrations should be tested. It is recommended to perform a dose-response curve starting from concentrations well below the BACE1 IC50 and extending to micromolar concentrations to capture potential off-target effects.
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound against its primary targets and key off-targets.
Table 1: Inhibitory Potency of this compound against BACE1 and BACE2
| Target | Ki (nM) | Cellular IC50 (nM) |
| BACE1 | 2.2 | 13 |
| BACE2 | 0.38 | Not widely reported |
Data compiled from multiple sources.[1][2]
Table 2: Off-Target Inhibitory Activity of this compound
| Off-Target | IC50 | Notes |
| Cathepsin D | >100,000 nM (Ki) | This compound is highly selective over Cathepsin D.[1] |
| hERG Channel | 2.2 µM | Weak inhibition observed at concentrations significantly higher than therapeutic levels.[8] |
Troubleshooting Guides
Issue 1: Unexpected Hypopigmentation or Altered Melanin Content in Melanocyte Assays
Question: I am observing a decrease in melanin production in my melanocyte cell culture after treatment with this compound, but the effect is not consistent. What could be the cause and how can I troubleshoot this?
Possible Causes and Solutions:
-
Inconsistent BACE2 Inhibition: The primary mechanism for hypopigmentation is the inhibition of BACE2, which is involved in the processing of Premelanosome Protein (PMEL).[4][5]
-
Troubleshooting:
-
Confirm BACE2 Expression: Ensure your melanocyte cell line expresses sufficient levels of BACE2. You can verify this by Western blot or qPCR.
-
Dose-Response: Perform a detailed dose-response analysis to establish a clear relationship between this compound concentration and the change in pigmentation.
-
Positive Control: Use a known BACE2 inhibitor as a positive control to validate your assay system.
-
-
-
Cell Health and Viability: High concentrations of any compound can lead to cytotoxicity, which could indirectly affect melanin production.
-
Troubleshooting:
-
Viability Assay: Always perform a concurrent cell viability assay (e.g., MTT or trypan blue exclusion) to ensure that the observed effects on pigmentation are not due to cell death.
-
Lower Concentrations: If toxicity is observed, lower the concentration range of this compound in your experiments.
-
-
-
Assay Variability: Inconsistent results can arise from variations in cell seeding density, incubation times, or reagent preparation.
-
Troubleshooting:
-
Standardize Protocol: Strictly adhere to a standardized protocol for cell seeding, treatment, and melanin measurement.
-
Control for Proliferation: Cell proliferation can affect melanin content per cell. Normalize melanin content to cell number or total protein concentration.
-
-
Issue 2: Suspected Cathepsin D Off-Target Effects
Question: I am observing cellular toxicity or an unexpected phenotype in my assay that I suspect might be due to off-target inhibition of Cathepsin D. How can I investigate this?
Possible Causes and Solutions:
-
Direct Cathepsin D Inhibition: While this compound is highly selective for BACE1/2 over Cathepsin D, at very high concentrations, some off-target inhibition may occur.[1]
-
Troubleshooting:
-
Cathepsin D Activity Assay: Use a specific Cathepsin D fluorogenic substrate to directly measure its activity in cell lysates treated with a range of this compound concentrations. Compare this with a known Cathepsin D inhibitor as a positive control.
-
Lysosomal Integrity: Cathepsin D is a lysosomal protease. Assess lysosomal health and integrity using markers like Lysotracker.
-
-
-
Indirect Effects: The observed phenotype may not be a direct result of Cathepsin D inhibition but rather a downstream consequence of BACE1/2 inhibition or another off-target effect.
-
Troubleshooting:
-
Selective Inhibitors: Compare the effects of this compound with a highly selective BACE1 inhibitor and a selective BACE2 inhibitor (if available) to dissect the contribution of each.
-
Rescue Experiments: If a specific downstream pathway is suspected, attempt rescue experiments by overexpressing or adding back the affected protein or metabolite.
-
-
Issue 3: Potential hERG Channel-Related Cardiotoxicity Concerns
Question: My institution requires an assessment of potential cardiotoxicity for all compounds. How should I approach testing for this compound's effect on the hERG channel?
Possible Causes and Solutions:
-
hERG Channel Blockade: this compound has been shown to be a weak inhibitor of the hERG channel at micromolar concentrations.[8]
-
Troubleshooting:
-
Patch-Clamp Electrophysiology: The gold standard for assessing hERG channel activity is manual or automated patch-clamp electrophysiology in a cell line stably expressing the hERG channel (e.g., HEK293 cells).[9][10]
-
Dose-Response: Determine the IC50 of this compound for hERG channel inhibition. This will likely be in the micromolar range, significantly higher than its BACE1 IC50.
-
Positive Controls: Use known hERG blockers like astemizole or cisapride as positive controls to validate your assay.
-
-
-
Assay Artifacts: In vitro hERG assays can be prone to artifacts.
-
Troubleshooting:
-
Solubility: Ensure this compound is fully solubilized at the tested concentrations to avoid false-positive results due to compound precipitation.
-
Vehicle Control: Use an appropriate vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated samples.
-
-
Experimental Protocols
Protocol 1: Cellular Assay for Assessing Hypopigmentation (Melanocyte Pigmentation Assay)
Objective: To determine the effect of this compound on melanin production in a melanocyte cell line.
Materials:
-
Melanocyte cell line (e.g., B16-F10 mouse melanoma cells or human MNT-1 cells)
-
Cell culture medium and supplements
-
This compound
-
NaOH (1 M)
-
Spectrophotometer (plate reader)
-
Cell lysis buffer
-
BCA protein assay kit
Procedure:
-
Cell Seeding: Seed melanocytes in a 24-well plate at a density that allows for logarithmic growth during the experiment.
-
Treatment: After 24 hours, treat the cells with a range of this compound concentrations (e.g., 0, 1, 10, 100, 1000 nM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 72-96 hours.
-
Cell Lysis and Melanin Measurement:
-
Wash the cells with PBS.
-
Lyse the cells in a known volume of cell lysis buffer.
-
Centrifuge the lysate to pellet the melanin.
-
Dissolve the melanin pellet in 1 M NaOH by heating at 80°C for 1 hour.
-
Measure the absorbance at 405 nm using a spectrophotometer.
-
-
Protein Quantification:
-
Use a portion of the cell lysate to determine the total protein concentration using a BCA assay.
-
-
Data Analysis:
-
Normalize the melanin content to the total protein concentration for each sample.
-
Plot the normalized melanin content against the this compound concentration to generate a dose-response curve.
-
Troubleshooting Notes:
-
High Variability: Ensure consistent cell seeding and treatment application.
-
Low Melanin Content: Some melanocyte cell lines may require stimulation with α-MSH to induce robust melanin production.
-
Cell Detachment: High concentrations of this compound may cause cytotoxicity. Monitor cell morphology and perform a viability assay in parallel.
Protocol 2: Workflow for Differentiating On-Target vs. Off-Target Effects
Objective: To systematically determine if an observed cellular phenotype is a result of BACE1 inhibition (on-target) or an off-target effect.
Workflow Steps:
-
Phenotype Confirmation:
-
Establish a robust and reproducible cellular assay that demonstrates the phenotype of interest in response to this compound.
-
Generate a clear dose-response curve for the observed effect.
-
-
On-Target Validation:
-
Tool Compounds: Compare the effect of this compound with other structurally distinct and highly selective BACE1 inhibitors. If the phenotype is consistently observed with multiple BACE1 inhibitors, it is more likely to be an on-target effect.
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate BACE1 expression in your cell model. If the phenotype is recapitulated in the absence of BACE1, it strongly suggests an on-target mechanism.
-
Substrate Rescue: If the phenotype is thought to be due to the reduced processing of a specific BACE1 substrate, attempt to rescue the phenotype by overexpressing the cleaved product of that substrate.
-
-
Off-Target Investigation:
-
Target Profiling: If the phenotype is not consistent with BACE1 inhibition, consider potential off-targets. Utilize in silico prediction tools or commercially available off-target screening panels.
-
Specific Off-Target Assays: Based on profiling results or literature, conduct specific assays for high-probability off-targets (e.g., BACE2, Cathepsin D, hERG).
-
Structural Analogs: Synthesize or obtain structural analogs of this compound with modified activity against the suspected off-target. If an analog with reduced off-target activity does not produce the phenotype, it supports an off-target mechanism.
-
Visualizations
Caption: BACE2-mediated processing of PMEL in melanocytes.
Caption: Workflow to differentiate on-target vs. off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Further analyses of the safety of this compound in the phase 3 EPOCH trial of mild-to-moderate Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BACE2 processes PMEL to form the melanosome amyloid matrix in pigment cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Randomized Trial of this compound for Mild-to-Moderate Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 7. Chemoproteomic profiling reveals that cathepsin D off-target activity drives ocular toxicity of β-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Practical Fragments: Fragments in the clinic: this compound [practicalfragments.blogspot.com]
- 9. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 10. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
Technical Support Center: Interpreting Unexpected Results in Verubecestat Treatment Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the BACE1 inhibitor, Verubecestat. The content addresses potential unexpected outcomes in preclinical and clinical research, offering insights into the complexities of targeting the amyloid pathway in Alzheimer's disease.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We observed a significant reduction in amyloid-beta (Aβ) levels in our model system after this compound treatment, but this did not correlate with improved cognitive outcomes. Why might this be the case?
A1: This paradoxical finding mirrors the results of the major clinical trials of this compound, the EPOCH and APECS studies.[1][2][3] While this compound is a potent inhibitor of the BACE1 enzyme and effectively reduces the production of Aβ peptides, the clinical data suggests that simply lowering Aβ levels, particularly in later stages of Alzheimer's disease, may not be sufficient to alter the course of cognitive decline.[1][4]
Several hypotheses may explain this discrepancy:
-
The Amyloid Hypothesis Timeline: It's possible that by the time cognitive symptoms are evident, the neurodegenerative cascade has progressed to a point where reducing Aβ production no longer provides a clinical benefit.[1][4] The damage may have become independent of Aβ production.
-
BACE1's Physiological Roles: BACE1 has numerous physiological substrates other than amyloid precursor protein (APP).[5] Inhibition of BACE1 can interfere with these pathways, potentially leading to adverse effects that counteract the benefits of Aβ reduction. For example, BACE1 is involved in synaptic function and plasticity.[4]
-
Off-Target Effects: While this compound is selective, it may have off-target effects that could negatively impact neuronal health and cognitive function.
Q2: Our study is showing a worsening of cognitive function in the this compound-treated group compared to placebo, despite successful target engagement. How can we investigate this?
A2: The observation of cognitive worsening with this compound and other BACE1 inhibitors is a significant and unexpected finding from clinical trials.[4][6][7] In the APECS trial, this compound was associated with worsening scores on the 3-Domain Composite Cognition Score (CCS-3D), particularly in episodic memory and attention/processing speed domains.[6][7]
To investigate this in your own research, consider the following:
-
Assess Synaptic Plasticity: BACE1 inhibitors have been shown to impair synaptic plasticity.[4] In vitro or ex vivo electrophysiology studies, such as measuring long-term potentiation (LTP), could help determine if your model exhibits similar deficits.
-
Investigate BACE1 Substrates: Beyond APP, BACE1 cleaves other proteins important for neuronal function. Analyze the processing of other known BACE1 substrates to identify potential pathway disruptions.
-
Dose-Response Analysis: The cognitive worsening appeared to be dose-dependent in some trials. A careful dose-response study in your model may reveal a therapeutic window where Aβ is lowered without significant cognitive impairment.
-
Behavioral Phenotyping: Expand your behavioral testing battery to include tasks that are sensitive to the specific cognitive domains affected in the clinical trials, such as tests of episodic memory and executive function.
Q3: We are observing unexpected adverse events in our animal models, such as weight loss and changes in hair color. Are these known side effects of this compound?
A3: Yes, these are consistent with adverse events reported in the this compound clinical trials.[8][9][10] The EPOCH trial, for instance, reported a higher incidence of weight loss and hair color changes in the this compound groups compared to placebo.[8][10] Other reported adverse events included falls, sleep disturbances, and an increase in rash.[8][9][10] The mechanism behind hair color changes is thought to be related to the inhibition of an enzyme involved in melanin production. While the exact mechanisms for other side effects are not fully understood, they may be related to the inhibition of BACE1's physiological functions in various tissues.[11]
Data from Clinical Trials
Cognitive Outcomes in this compound Clinical Trials
| Trial | Cognitive Measure | This compound 12 mg vs. Placebo | This compound 40 mg vs. Placebo | Reference |
| EPOCH (Mild-to-Moderate AD) | ADAS-Cog Score Change from Baseline | No significant difference | No significant difference | [1][12] |
| ADCS-ADL Score Change from Baseline | No significant difference | No significant difference | [10][12] | |
| APECS (Prodromal AD) | CDR-SB Score Change from Baseline | No significant difference | Worsening compared to placebo | [6][13] |
| CCS-3D Total Score | Worsening | Worsening | [6][7] | |
| Episodic Memory Domain | Worsening | Worsening | [6][7] | |
| Attention/Processing Speed Domain | Worsening | Worsening | [6][7] |
Common Adverse Events in the EPOCH Trial (Mild-to-Moderate AD)
| Adverse Event | This compound 12 mg (%) | This compound 40 mg (%) | Placebo (%) | Reference |
| Any Adverse Event | 89.3 | 92.2 | 81.6 | [14] |
| Falls and Injuries | 20 | 23 | 16 | [8] |
| Rash | 12 | 10 | 6 | [8] |
| Sleep Disturbance | 10 | 8 | 5 | [8] |
| Suicidal Ideation | 6 | 6 | 3 | [8] |
| Weight Loss | 6 | 6 | 3 | [8] |
| Hair Color Change | 2 | 3 | 0 | [8] |
Experimental Protocols
Protocol 1: Fluorometric BACE1 Activity Assay
This protocol provides a method for quantifying BACE1 activity in cell or tissue lysates using a fluorogenic substrate.
Materials:
-
BACE1 Extraction Buffer
-
BACE1 Assay Buffer
-
BACE1 Fluorogenic Substrate
-
BACE1 Inhibitor (e.g., this compound) for control
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader
Procedure:
-
Sample Preparation:
-
Homogenize tissue or cells in ice-cold BACE1 Extraction Buffer.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Collect the supernatant (lysate).
-
Determine the protein concentration of the lysate.
-
-
Assay Setup (in a 96-well plate):
-
Sample Wells: Add 50 µL of lysate to each well.
-
Inhibitor Control Wells: Add 50 µL of lysate pre-incubated with a known BACE1 inhibitor.
-
Blank Wells: Add 50 µL of BACE1 Assay Buffer.
-
-
Reaction Initiation:
-
Prepare a reaction mix containing the BACE1 fluorogenic substrate diluted in BACE1 Assay Buffer.
-
Add 50 µL of the reaction mix to all wells.
-
-
Measurement:
-
Immediately place the plate in a fluorometric microplate reader.
-
Measure fluorescence intensity kinetically over 30-60 minutes at an excitation/emission wavelength appropriate for the substrate (e.g., Ex/Em = 345/500 nm).
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase (slope of the kinetic curve) for each well.
-
Subtract the slope of the blank wells from the sample and control wells.
-
The BACE1 activity is proportional to the rate of fluorescence increase.
-
Protocol 2: ELISA for Amyloid-Beta (Aβ40/42) Quantification in CSF
This protocol describes the quantification of Aβ40 and Aβ42 in cerebrospinal fluid (CSF) using a sandwich ELISA.
Materials:
-
ELISA plate pre-coated with anti-Aβ40 or anti-Aβ42 capture antibody
-
CSF samples
-
Aβ40 and Aβ42 standards
-
Detection antibody (e.g., biotinylated anti-Aβ N-terminal antibody)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution
-
Wash buffer
-
Assay buffer/diluent
-
Microplate reader
Procedure:
-
Sample and Standard Preparation:
-
Thaw CSF samples and standards on ice.
-
Prepare a standard curve by serially diluting the Aβ standards in assay buffer.
-
Dilute CSF samples as required with assay buffer.
-
-
Assay:
-
Add 100 µL of standards, samples, and blanks to the appropriate wells of the pre-coated ELISA plate.
-
Incubate for 2 hours at room temperature.
-
Wash the plate 3-5 times with wash buffer.
-
Add 100 µL of the detection antibody to each well and incubate for 1-2 hours at room temperature.
-
Wash the plate 3-5 times.
-
Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Wash the plate 3-5 times.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Add 100 µL of stop solution to each well.
-
-
Measurement:
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the Aβ standards.
-
Determine the concentration of Aβ in the CSF samples by interpolating their absorbance values from the standard curve.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting amyloid-beta production.
Caption: General workflow for a preclinical BACE1 inhibitor experiment.
Caption: Logical relationship of unexpected cognitive outcomes in this compound studies.
References
- 1. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 2. merck.com [merck.com]
- 3. biospace.com [biospace.com]
- 4. BACE-1 inhibition worsens cognition in patients with prodromal Alzheimer’s disease | MDedge Psychiatry [mdedge9-ma1.mdedge.com]
- 5. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cognitive outcomes in trials of two BACE inhibitors in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Further analyses of the safety of this compound in the phase 3 EPOCH trial of mild-to-moderate Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Further analyses of the safety of this compound in the phase 3 EPOCH trial of mild-to-moderate Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Randomized Trial of this compound for Mild-to-Moderate Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lessons from a BACE inhibitor trial: Off-site but not off base - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Randomized Trial of this compound for Mild-to-Moderate Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. merck.com [merck.com]
- 14. researchgate.net [researchgate.net]
Mitigating Verubecestat-induced side effects in animal models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing verubecestat in animal models. The information is tailored for scientists and drug development professionals to anticipate and address potential issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (MK-8931) is an orally available, small-molecule inhibitor of the enzyme beta-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1] BACE1 is the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides, which are central to the amyloid cascade hypothesis of Alzheimer's disease. By inhibiting BACE1, this compound reduces the levels of Aβ in the brain and cerebrospinal fluid.
Q2: What are the most commonly reported side effects of this compound in animal models?
A2: The most consistently reported side effects in animal models are fur or coat hypopigmentation (a lightening of the fur color) and, at higher doses, alterations in motor function, such as an increased frequency of falls.[2][3][4] These effects have been observed in mice and rabbits.[5]
Q3: Does this compound cause the severe side effects previously associated with other BACE1 inhibitors?
A3: Chronic, high-dose administration of this compound in rats and monkeys did not lead to many of the adverse effects previously attributed to BACE1 inhibition, such as neurodegeneration, reduced nerve myelination, or hepatotoxicity.[5]
Q4: At what doses are the side effects of this compound typically observed in mice?
A4: In 5XFAD mice, dose-dependent side effects, including coat color changes and motor alterations, were observed with chronic administration of this compound in chow at concentrations of 60, 180, and 600 parts per million (ppm).[4][6]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound in animal models.
Issue 1: Observation of Fur Hypopigmentation
-
Description: Researchers may notice a lightening of the coat color in mice or rabbits treated with this compound. This is a known side effect.[5]
-
Potential Cause: BACE1 has physiological substrates other than amyloid precursor protein (APP), including proteins involved in melanogenesis (the process of pigment production). Inhibition of BACE1 can disrupt this process, leading to reduced pigment in the fur.
-
Troubleshooting Steps:
-
Dose-Response Assessment: Determine if the severity of hypopigmentation is dose-dependent in your model. A study in 5XFAD mice showed a dose-related increase in coat color changes.[2][4] Consider testing a lower dose of this compound to see if a therapeutic window exists that balances Aβ reduction with minimal impact on coat color.
-
Quantitative Assessment: To objectively measure changes in coat color, employ a standardized method. This can range from a qualitative scoring system using a frailty index to more advanced quantitative image analysis of photographs taken under consistent lighting conditions.
-
Documentation: Document the onset and progression of the coat color change in relation to the start of this compound administration. This information is valuable for understanding the time course of this side effect.
-
Issue 2: Motor Function Deficits
-
Description: Animals, particularly at higher doses of this compound, may exhibit signs of motor impairment, such as an increased number of falls or changes in gait.[2][3][4]
-
Potential Cause: The precise mechanism is not fully elucidated, but BACE1 has several substrates in the central nervous system that are involved in neuronal function and connectivity. Off-target inhibition of these substrates could potentially lead to motor deficits.
-
Troubleshooting Steps:
-
Behavioral Testing: Implement standardized behavioral tests to quantify motor function. Commonly used assays include the rotarod test for motor coordination and balance, and the open field test for general locomotor activity.
-
Dose Adjustment: As with hypopigmentation, motor deficits are often dose-dependent.[2][3][4] If motor impairment is observed, consider reducing the dose of this compound.
-
Baseline and Control Groups: Ensure that you have appropriate baseline measurements of motor function before starting treatment and that your control groups are properly managed to account for any age-related changes in motor performance.
-
Data Presentation
Table 1: this compound Dose and Effects on Aβ and Side Effects in 5XFAD Mice
| This compound Dose (in chow) | Plasma Aβ40 Reduction | Plasma Aβ42 Reduction | Coat Color Changes (Frailty Index Score) | Motor Alterations (Increased Falls) |
| 60 ppm | Dose-dependent reduction | Dose-dependent reduction | Present | Observed |
| 180 ppm | Dose-dependent reduction | Dose-dependent reduction | More robust than 60 ppm | Observed |
| 600 ppm | Dose-dependent reduction | Dose-dependent reduction | Most robust | Observed |
Data summarized from Oblak et al., 2022.[2][4][6]
Experimental Protocols
Protocol 1: Administration of this compound in Chow
-
Drug Formulation: this compound can be commercially synthesized and milled into standard rodent chow at the desired concentrations (e.g., 60, 180, 600 ppm).[1]
-
Acclimation: Allow mice to acclimate to the housing conditions for at least one week before initiating treatment.[7]
-
Administration: Provide the this compound-containing chow ad libitum.[4][6][8]
-
Monitoring: Monitor food and water intake, as well as body weight, regularly to ensure the drug is being consumed and is not causing significant changes in overall health.
Protocol 2: Assessment of Coat Color Changes using a Frailty Index
-
Frailty Assessment: A clinical frailty index can be adapted to score various age-related characteristics, including coat color.[1]
-
Scoring: Coat color changes can be scored on a scale (e.g., 0 = no change, 1 = mild change, 2 = significant change) as part of a broader frailty assessment.[3]
-
Quantitative Imaging (Optional): For a more objective measure, take high-resolution photographs of the mice at regular intervals under standardized lighting. Use image analysis software to quantify the percentage of the coat that has undergone a color change.
Protocol 3: Assessment of Motor Function using the Rotarod Test
-
Apparatus: Use a commercially available rotarod apparatus for mice.
-
Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the test.
-
Training (Optional but Recommended): Some protocols include a pre-training session to familiarize the mice with the apparatus.
-
Testing:
-
Place the mouse on the rotating rod.
-
The rod's rotation can be set to a constant speed or an accelerating speed (e.g., from 4 to 40 rpm over a set time).
-
Record the latency to fall from the rod.
-
Conduct multiple trials with an inter-trial interval (e.g., 15 minutes).[9]
-
Investigational Mitigation Strategies
While not yet validated experimentally for this compound-induced side effects, co-administration of neuroprotective and antioxidant compounds is a plausible strategy to explore for mitigating potential off-target effects.
Hypothetical Approach: Co-administration with Resveratrol
Resveratrol is a natural polyphenol with known antioxidant and neuroprotective properties. It has also been shown to inhibit BACE1 activity.[10][11]
-
Proposed Mechanism: Resveratrol's antioxidant properties could potentially counteract any oxidative stress contributing to off-target effects of this compound. Its neuroprotective actions may help to ameliorate any subtle neuronal dysfunction underlying motor deficits.
-
Experimental Design for Investigation:
-
Animal Model: Use an animal model known to exhibit this compound-induced side effects (e.g., 5XFAD mice).
-
Treatment Groups:
-
Vehicle control
-
This compound alone
-
Resveratrol alone
-
This compound + Resveratrol
-
-
Administration: Resveratrol can be administered via oral gavage or in the diet.
-
Outcome Measures: Assess coat color changes and motor function as described in the protocols above. Additionally, measure markers of oxidative stress in relevant tissues.
-
Visualizations
Caption: this compound's mechanism of action and proposed off-target effects.
Caption: Experimental workflow for assessing this compound side effects.
Caption: Hypothetical mitigation pathway of this compound side effects by resveratrol.
References
- 1. AD Knowledge Portal [adknowledgeportal.synapse.org]
- 2. Open field test for mice [protocols.io]
- 3. A clinical frailty index in aging mice: comparisons with frailty index data in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prophylactic evaluation of this compound on disease‐ and symptom‐modifying effects in 5XFAD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MPD: JaxCC1: project protocol [phenome.jax.org]
- 6. researchgate.net [researchgate.net]
- 7. alzped.nia.nih.gov [alzped.nia.nih.gov]
- 8. alzped.nia.nih.gov [alzped.nia.nih.gov]
- 9. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 10. The Resveratrol Trimer Miyabenol C Inhibits β-Secretase Activity and β-Amyloid Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Refining analytical techniques for sensitive Verubecestat detection
Technical Support Center: Verubecestat Analysis
Welcome to the technical support center for the analytical detection of this compound. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Troubleshooting Guides
This section addresses specific issues that may arise during the quantitative analysis of this compound using liquid chromatography-mass spectrometry (LC-MS/MS) methods.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My chromatogram for this compound shows significant peak tailing or fronting. What are the potential causes and how can I resolve this?
-
Answer: Poor peak shape can compromise the accuracy and precision of your quantification. Several factors can contribute to this issue:
-
Column Overload: Injecting too high a concentration of the analyte can saturate the column. Try diluting your sample and re-injecting.
-
Inappropriate Mobile Phase pH: The pH of your mobile phase can affect the ionization state of this compound. Ensure the pH is appropriate for the column chemistry and the analyte. For C18 columns, a mobile phase containing 0.1% formic acid is commonly used.[1]
-
Column Contamination or Degradation: The column may be contaminated with strongly retained compounds from previous injections or the stationary phase may be degraded. Flush the column with a strong solvent or replace it if necessary.
-
Secondary Interactions: The analyte may be interacting with active sites on the stationary phase. Ensure your mobile phase additives are appropriate to minimize these interactions.
-
Issue 2: Low Signal Intensity or Sensitivity
-
Question: I am experiencing low signal intensity for this compound, making it difficult to achieve the desired limit of quantification (LOQ). What steps can I take to improve sensitivity?
-
Answer: Low sensitivity can be a significant challenge, especially when analyzing samples with low concentrations of this compound. Consider the following:
-
Sample Preparation: Optimize your sample preparation method to minimize analyte loss and remove interfering substances. While protein precipitation is a common method, solid-phase extraction (SPE) may provide a cleaner sample and better recovery.[2]
-
Mass Spectrometer Parameters: Ensure your mass spectrometer is tuned and calibrated correctly. Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature) for this compound. The m/z transition of 410.1 → 124.0 is typically monitored for quantification.[1]
-
Chromatographic Conditions: Adjust your HPLC or UPLC conditions to improve peak shape and reduce co-eluting interferences. A gradient elution with acetonitrile and water containing 0.1% formic acid has been shown to be effective.[1]
-
Internal Standard: Use a suitable internal standard, such as diazepam, to compensate for variability in sample preparation and instrument response.[1]
-
Issue 3: High Matrix Effects
-
Question: I suspect that matrix effects from my biological samples (e.g., plasma, brain tissue) are impacting the accuracy of my this compound quantification. How can I assess and mitigate this?
-
Answer: Matrix effects, caused by co-eluting endogenous components in the sample, can suppress or enhance the ionization of the analyte, leading to inaccurate results.[3]
-
Assessment: To assess matrix effects, compare the peak area of this compound in a post-extraction spiked sample with the peak area in a neat solution at the same concentration. A significant difference indicates the presence of matrix effects.
-
Mitigation Strategies:
-
Improve Sample Cleanup: Use a more rigorous sample preparation method like solid-phase extraction (SPE) to remove interfering components.[2]
-
Chromatographic Separation: Optimize your chromatographic method to separate this compound from the interfering components.
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard is the most effective way to compensate for matrix effects as it will be affected similarly to the analyte.
-
Dilution: Diluting the sample can reduce the concentration of interfering components, but ensure the analyte concentration remains above the limit of detection.
-
-
Frequently Asked Questions (FAQs)
-
Question: What is a typical linear range for this compound quantification in plasma using UPLC-MS/MS?
-
Answer: A validated UPLC-MS/MS method has demonstrated good linearity for this compound concentrations ranging from 1 to 2500 ng/mL in rat plasma.[1]
-
Question: What are the recommended storage conditions for this compound stock solutions and biological samples?
-
Answer: For long-term stability, this compound stock solutions should be stored at -80°C for up to 2 years or -20°C for up to 1 year.[4] Biological samples containing this compound should be stored frozen to prevent degradation.
-
Question: What are the common challenges in the bioanalytical method development for small molecules like this compound?
-
Answer: Common challenges include flawed extraction techniques, analytical issues (e.g., sensitivity, selectivity), calculation problems, and ensuring the stability of the analyte in the biological matrix.[2]
-
Question: What type of sample preparation is suitable for analyzing this compound in plasma?
-
Answer: Acetonitrile-based protein precipitation is a commonly used and effective method for preparing plasma samples for this compound analysis.[1]
Quantitative Data Summary
| Parameter | Value | Matrix | Analytical Method | Reference |
| Linear Range | 1 - 2500 ng/mL | Rat Plasma | UPLC-MS/MS | [1] |
| Intra-day Precision | 2.9 - 9.0% | Rat Plasma | UPLC-MS/MS | [1] |
| Inter-day Precision | 0.4 - 6.5% | Rat Plasma | UPLC-MS/MS | [1] |
| Accuracy | -2.2% to 10.4% | Rat Plasma | UPLC-MS/MS | [1] |
| BACE1 Inhibition (Ki) | 2.2 nM | Cell-free assay | In vitro assay | [5] |
| BACE2 Inhibition (Ki) | 0.38 nM | Cell-free assay | In vitro assay | [5] |
Experimental Protocols
Protocol: UPLC-MS/MS for this compound Quantification in Plasma
This protocol is based on a validated method for the determination of this compound in rat plasma.[1]
-
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples on ice.
-
To a 100 µL aliquot of plasma, add the internal standard (e.g., diazepam).
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions
-
System: Ultra-Performance Liquid Chromatography (UPLC) system.
-
Column: A suitable C18 column (e.g., ZORBAX Eclipse Plus C18, 3.5µm, 4.6mm x 100mm).[6]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient Elution: A gradient program should be optimized to ensure good separation of this compound and the internal standard from matrix components.
-
Flow Rate: 1 mL/min.[6]
-
Injection Volume: 5 µL.[6]
-
-
Mass Spectrometry Conditions
-
System: Tandem Mass Spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[1]
-
MRM Transitions:
-
This compound: m/z 410.1 → 124.0.[1]
-
Diazepam (IS): Optimize based on instrument.
-
-
Source Parameters: Optimize cone voltage, collision energy, and source temperature for maximum signal intensity.
-
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting guide for low signal intensity.
Caption: this compound's mechanism of action on the APP pathway.
References
- 1. Quantification and pharmacokinetic property of this compound an BACE1 inhibitor in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. simbecorion.com [simbecorion.com]
- 3. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. behavioralhealth2000.com [behavioralhealth2000.com]
- 6. apexbt.com [apexbt.com]
Addressing variability in animal model response to Verubecestat
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the BACE1 inhibitor, Verubecestat, in animal models. Our goal is to help you address the inherent variability in animal model responses and ensure the robustness and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, orally active inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides. By inhibiting BACE1, this compound reduces the levels of Aβ40 and Aβ42, the primary components of amyloid plaques in Alzheimer's disease.[1][2][3]
Q2: How selective is this compound for BACE1 over BACE2?
A2: this compound inhibits both BACE1 and BACE2. In fact, it is more potent for BACE2 than BACE1. The inhibition constants (Ki) are approximately 2.2 nM for human BACE1, 3.4 nM for mouse BACE1, and 0.38 nM for human BACE2.[1][2][3][4][5] This lack of selectivity is an important consideration, as BACE2 inhibition has been linked to some of the observed side effects.
Q3: Why am I observing fur/coat hypopigmentation in my mice/rabbits but not in other species?
A3: Fur hypopigmentation is a known off-target effect of this compound and other BACE inhibitors, and it is species-specific. This side effect has been reported in mice and rabbits but is notably absent in monkeys and rats.[6] The exact mechanism is thought to be related to the inhibition of BACE2, which is involved in the processing of the premelanosome protein (PMEL), a key component in melanin production.
Q4: I'm seeing significant variability in Aβ reduction between individual animals of the same strain. What could be the cause?
A4: Several factors can contribute to inter-animal variability in response to this compound, even within the same strain. These include:
-
Sex Differences: Studies in 5XFAD mice have shown that female mice may have higher levels of human APP and Aβ, as well as heightened inflammation compared to males, which could influence the response to treatment.[7][8][9]
-
Genetic Drift: Even within an inbred strain, minor genetic variations can arise over time, potentially impacting drug metabolism and response.
-
Gavage Accuracy: Inconsistent oral gavage technique can lead to variability in the administered dose and subsequent drug exposure.
-
Diet and Gut Microbiome: The composition of the diet and the gut microbiome can influence the absorption and metabolism of orally administered drugs.
-
Underlying Health Status: Subclinical infections or other health issues can affect an animal's metabolism and physiological response to a drug.
Q5: What are the known reasons for the failure of this compound in human clinical trials, and how does this impact my preclinical research?
A5: this compound failed in Phase 3 clinical trials for prodromal and mild-to-moderate Alzheimer's disease due to a lack of efficacy in slowing cognitive decline and the occurrence of adverse events.[10] While the drug effectively lowered Aβ levels in the cerebrospinal fluid (CSF), this did not translate into clinical benefit. This outcome underscores the complexity of Alzheimer's disease and suggests that targeting Aβ alone, especially at later stages of the disease, may not be sufficient. For preclinical researchers, this highlights the importance of using animal models that recapitulate multiple aspects of the disease, not just amyloid pathology, and considering a broader range of outcome measures beyond Aβ levels, such as synaptic function, neuroinflammation, and cognitive performance.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected Aβ reduction in the brain or CSF.
| Possible Cause | Troubleshooting Step |
| Inaccurate Dosing | Verify the concentration of your this compound solution. Ensure your oral gavage technique is consistent and accurate. Consider using colored dye in a practice run to visualize the success of the gavage. |
| Suboptimal Drug Formulation | This compound has low aqueous solubility. Ensure it is properly dissolved in a suitable vehicle (e.g., 0.5% methylcellulose) for oral administration. For in-diet dosing, verify the homogeneity of the drug in the chow. |
| Incorrect Sampling Time | The peak effect of this compound on Aβ reduction may not coincide with its peak plasma concentration. In rats, the peak reduction in CSF and cortical Aβ40 occurs 3 to 6 hours after a single oral dose.[11] Conduct a time-course study to determine the optimal sampling window for your animal model. |
| Assay Variability | Ensure your ELISA or Western blot for Aβ is properly validated. Use high-quality antibodies and include appropriate controls. Consider using a commercial, validated ELISA kit. |
| Sex Differences in Response | Analyze your data separately for male and female animals, as sex can be a biological variable affecting the response to this compound in some models like the 5XFAD mouse.[7][8][9] |
Issue 2: Unexpected behavioral side effects or toxicity.
| Possible Cause | Troubleshooting Step |
| Off-Target Effects (BACE2 Inhibition) | Be aware of known BACE2-related side effects, such as fur hypopigmentation in certain species.[6] Monitor animals closely for any unexpected changes in appearance or behavior. |
| Dose-Related Toxicity | The observed toxicity may be dose-dependent. Consider performing a dose-response study to identify a therapeutic window with an acceptable safety profile in your model. |
| Vehicle Effects | The vehicle used to dissolve this compound may have its own effects. Always include a vehicle-only control group in your experiments. |
| Interaction with Animal Model Phenotype | The genetic background and specific mutations in your animal model may predispose them to certain adverse effects when treated with a BACE inhibitor. Carefully review the literature for your specific model. |
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of this compound in Different Animal Species
| Parameter | Mouse | Rat (Sprague-Dawley) | Dog (Beagle) | Monkey (Cynomolgus) |
| T1/2 (hours) | ~2.5 | 1.9 | 9.7 | 4.9 |
| Clearance (mL/min/kg) | N/A | 46 | 4.3 | 21 |
| Vss (L/kg) | N/A | 5.4 | 2.7 | 7.5 |
| Oral Bioavailability (%) | High (predicted) | High | High | High |
| Data compiled from multiple sources.[2][11][12] N/A: Data not readily available in the searched literature. |
Table 2: CNS Penetration of this compound in Animal Models
| Species | Brain-to-Plasma Ratio (Kp) | Unbound Brain-to-Plasma Ratio (Kp,uu) | CSF/Unbound Plasma Ratio |
| Rat | Varies with study | Can be low, suggesting efflux | 0.020 - 0.89 (variable) |
| Monkey | N/A | Good correlation with rat Kp,uu | 0.12 - 0.56 |
| Data compiled from multiple sources.[11][13][14][15][16] Direct comparative Kp values were not consistently available across all species. Kp,uu is a more accurate measure of brain penetration and is influenced by efflux transporters like P-gp. |
Table 3: In Vitro Inhibitory Activity of this compound
| Target | Ki (nM) | IC50 (nM) |
| Human BACE1 | 2.2 | 2.1 (Aβ40) |
| Mouse BACE1 | 3.4 | N/A |
| Human BACE2 | 0.38 | N/A |
| Data compiled from multiple sources.[1][2][3][4][5] |
Mandatory Visualizations
References
- 1. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. behavioralhealth2000.com [behavioralhealth2000.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The BACE1 inhibitor this compound (MK-8931) reduces CNS β-amyloid in animal models and in Alzheimer’s disease patients | AlzPED [alzped.nia.nih.gov]
- 7. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 8. Sex Differences in Behavior and Molecular Pathology in the 5XFAD Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Randomized Trial of this compound for Prodromal Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. behavioralhealth2000.com [behavioralhealth2000.com]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. researchgate.net [researchgate.net]
- 14. Translational CNS Steady-State Drug Disposition Model in Rats, Monkeys, and Humans for Quantitative Prediction of Brain-to-Plasma and Cerebrospinal Fluid-to-Plasma Unbound Concentration Ratios - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Verubecestat in Preclinical Models: A Comparative Guide to BACE1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The inhibition of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) has been a primary therapeutic strategy in the development of disease-modifying treatments for Alzheimer's disease. By blocking this key enzyme in the amyloidogenic pathway, BACE1 inhibitors aim to reduce the production of amyloid-beta (Aβ) peptides, which are believed to initiate the pathological cascade leading to neurodegeneration. Verubecestat (MK-8931) was a frontrunner in this class of drugs, advancing to late-stage clinical trials. This guide provides an objective comparison of the preclinical performance of this compound with other notable BACE1 inhibitors, supported by experimental data and detailed methodologies.
Comparative Preclinical Data of BACE1 Inhibitors
The following tables summarize the quantitative data from preclinical studies of this compound and other BACE1 inhibitors.
Table 1: In Vitro Potency and Selectivity
| Compound | BACE1 Inhibition (K_i) | BACE2 Inhibition (K_i) | Selectivity (BACE2/BACE1) | Cathepsin D Inhibition (K_i) | Reference |
| This compound (MK-8931) | 2.2 nM (human), 3.4 nM (mouse) | 0.34 nM (human) | 0.15 | >100,000 nM (human) | [1] |
| Atabecestat (JNJ-54861911) | Data not readily available in provided search results | Data not readily available in provided search results | Non-selective | Data not readily available in provided search results | [2][3] |
| Elenbecestat (E2609) | Data not readily available in provided search results | Data not readily available in provided search results | 3.53-fold selective for BACE1 | Data not readily available in provided search results | [4] |
| Lanabecestat (AZD3293/LY3314814) | 0.4 nM | Data not readily available in provided search results | Non-selective | Data not readily available in provided search results | [5][6][7] |
| Umibecestat (CNP520) | 11 nM (human), 10 nM (mouse) | 30 nM (human) | ~2.7 | 205,000 nM | [1] |
Table 2: In Vivo Aβ Reduction in Animal Models
| Compound | Animal Model | Route of Administration | Dose | Aβ Reduction (CSF) | Aβ Reduction (Brain) | Reference |
| This compound (MK-8931) | Rats & Monkeys | Oral | Multiple | Significant reduction in Aβ40, Aβ42, sAPPβ | Significant reduction in Aβ40, Aβ42, sAPPβ | [8][9][10] |
| This compound (MK-8931) | Tg2576-AβPPswe Mice | Oral | Not specified | 62% to 68% (Aβ40 & Aβ42) | Significant suppression of Aβ40 & Aβ42 accumulation | [11][12] |
| Atabecestat (JNJ-54861911) | Data not readily available in provided search results | Data not readily available in provided search results | Data not readily available in provided search results | Data not readily available in provided search results | Data not readily available in provided search results | |
| Elenbecestat (E2609) | Rodents, Guinea Pigs, Non-human primates | Oral | Not specified | Strong reduction | Data not readily available in provided search results | [1] |
| Lanabecestat (AZD3293/LY3314814) | Mouse, Guinea Pig, Dog | Oral | Dose-dependent | Significant reduction | Significant reduction | [5][6] |
| Umibecestat (CNP520) | Rats, Dogs, APP transgenic mice | Oral | Not specified | Marked reduction | Marked reduction and reduced deposition | [1][4] |
| LY3202626 | PDAPP mice, Beagle dogs | Oral | Not specified | Data not readily available in provided search results | Reduced hippocampal and cortical Aβ and sAPPβ levels | [4] |
Table 3: Preclinical Safety and Tolerability
| Compound | Key Preclinical Safety Findings | Reference |
| This compound (MK-8931) | No mechanism-based adverse effects like reduced nerve myelination, neurodegeneration, or altered glucose homeostasis in rats and monkeys. Fur hypopigmentation observed in rabbits and mice, but not monkeys.[8][10] | [1][8][10] |
| Atabecestat (JNJ-54861911) | Development halted due to liver safety issues.[13] | [13] |
| Elenbecestat (E2609) | Not associated with hypopigmentation seen with other BACE inhibitors, attributed to its selectivity for BACE1 over BACE2.[4] | [4] |
| Lanabecestat (AZD3293/LY3314814) | Reversible and species-specific depigmentation related to BACE2 inhibition observed in epidermis and hair.[5] | [5] |
| Umibecestat (CNP520) | Demonstrated sufficient safety with no signs of depigmentation, or retina, liver, or cardiovascular toxicity.[4] | [4] |
| LY2886721 | Development terminated due to liver toxicity.[13] | [13] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the evaluation process for BACE1 inhibitors, the following diagrams are provided.
Caption: BACE1 signaling pathway and the inhibitory action of BACE1 inhibitors.
Caption: Experimental workflow for preclinical evaluation of BACE1 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are generalized protocols for key experiments cited in the comparison of BACE1 inhibitors.
BACE1/BACE2 Enzymatic Assays
-
Objective: To determine the in vitro potency (IC50 or K_i) of a compound against BACE1 and BACE2 enzymes.
-
Methodology:
-
Enzyme Source: Recombinant human BACE1 and BACE2 are used.
-
Substrate: A synthetic peptide substrate containing the BACE1 cleavage site of APP, often labeled with a fluorophore and a quencher (FRET-based assay).
-
Procedure: The inhibitor at various concentrations is pre-incubated with the enzyme in a buffer solution (e.g., sodium acetate buffer at pH 4.5). The reaction is initiated by adding the substrate.
-
Detection: The cleavage of the substrate by the enzyme separates the fluorophore and quencher, resulting in an increase in fluorescence. The reaction progress is monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate of reaction is calculated for each inhibitor concentration. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation. K_i values can be calculated from the IC50 values using the Cheng-Prusoff equation.
-
Cellular Aβ Reduction Assays
-
Objective: To measure the ability of a compound to reduce Aβ production in a cellular context.
-
Methodology:
-
Cell Lines: Human embryonic kidney (HEK293) cells stably overexpressing human APP, or primary cortical neurons from transgenic mice (e.g., PDAPP mice) are commonly used.[4]
-
Treatment: Cells are treated with the BACE1 inhibitor at various concentrations for a specified period (e.g., 24-48 hours).
-
Sample Collection: The cell culture medium is collected to measure secreted Aβ levels.
-
Aβ Quantification: Aβ40 and Aβ42 levels are quantified using specific enzyme-linked immunosorbent assays (ELISAs) or Meso Scale Discovery (MSD) immunoassays.
-
Data Analysis: The percentage of Aβ reduction is calculated relative to vehicle-treated control cells. IC50 values for Aβ reduction are then determined.
-
In Vivo Aβ Reduction in Animal Models
-
Objective: To assess the efficacy of a BACE1 inhibitor in reducing Aβ levels in the brain, cerebrospinal fluid (CSF), and plasma of living animals.
-
Methodology:
-
Animal Models: Wild-type rats and monkeys, as well as transgenic mouse models of Alzheimer's disease such as Tg2576 and PDAPP mice, are used.[4][11][12]
-
Drug Administration: The compound is administered orally (gavage or formulated in chow) or via other relevant routes, either as a single dose or chronically over several weeks or months.[8][10]
-
Sample Collection:
-
CSF: CSF is collected from the cisterna magna of anesthetized animals at various time points after dosing.
-
Plasma: Blood is collected, and plasma is separated.
-
Brain: At the end of the study, animals are euthanized, and brains are harvested. The cortex and hippocampus are often dissected for analysis.
-
-
Aβ Quantification: Aβ levels in the collected samples are measured using ELISA or MSD immunoassays. Brain tissue is first homogenized in guanidine hydrochloride to extract Aβ from plaques.
-
Data Analysis: The percentage of Aβ reduction is calculated compared to vehicle-treated control animals. Pharmacokinetic/pharmacodynamic (PK/PD) modeling is often used to correlate drug exposure with the extent of Aβ reduction.
-
Preclinical Safety and Toxicology Studies
-
Objective: To evaluate the safety profile of a BACE1 inhibitor before it proceeds to human clinical trials.
-
Methodology:
-
Animal Models: Studies are typically conducted in at least two species, one rodent (e.g., rat) and one non-rodent (e.g., monkey or dog).
-
Dosing: The drug is administered at multiple dose levels, including a high dose that is a multiple of the expected therapeutic exposure in humans, for an extended period (e.g., several months).
-
Assessments:
-
Clinical Observations: Regular monitoring for changes in behavior, appearance, and body weight.
-
Ophthalmology: Examination of the eyes for any drug-related changes.
-
Cardiovascular Monitoring: ECGs to assess cardiac function.
-
Clinical Pathology: Analysis of blood and urine samples for changes in hematology, clinical chemistry (including liver enzymes), and urinalysis parameters.
-
Histopathology: Microscopic examination of a wide range of tissues and organs after necropsy to identify any pathological changes.
-
-
Specific Safety Concerns for BACE1 Inhibitors: Close monitoring for potential mechanism-based side effects such as hypopigmentation (due to BACE2 inhibition), neurological deficits, and changes in myelination.[1][8][10]
-
Discussion and Conclusion
The preclinical data for this compound demonstrated potent inhibition of BACE1 and significant reduction of Aβ in the central nervous system of animal models.[8][9][10] In rats and monkeys, chronic high-dose administration did not lead to many of the adverse effects that were hypothesized based on BACE1 knockout mouse studies, such as neurodegeneration or altered glucose homeostasis.[1][8][10] However, fur hypopigmentation, a cosmetic effect linked to BACE2 inhibition, was observed in some species.[8][10]
Compared to other BACE1 inhibitors, this compound showed a unique profile. While it was a potent BACE1 inhibitor, it was even more potent against BACE2.[1] In contrast, elenbecestat and umibecestat were designed to be more selective for BACE1 over BACE2, which was hypothesized to reduce the risk of off-target effects like hypopigmentation.[4] Lanabecestat and atabecestat were largely non-selective.[2][3][7]
Despite promising preclinical data across this class of drugs, the clinical development of BACE1 inhibitors has been fraught with challenges. The trials for this compound, lanabecestat, and umibecestat were terminated due to a lack of efficacy and, in some cases, a worsening of cognitive function.[1][14][15][16] Atabecestat and an earlier compound from Eli Lilly, LY2886721, were discontinued due to liver toxicity.[13]
The discrepancy between the robust Aβ reduction seen in preclinical and clinical studies and the lack of clinical benefit, and in some cases harm, has led to several hypotheses. These include the possibility that BACE1 inhibition was initiated too late in the disease process, that the amyloid hypothesis itself is incomplete, or that inhibiting BACE1, which has numerous physiological substrates beyond APP, leads to unforeseen mechanism-based toxicity that negatively impacts cognition.
References
- 1. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Findings of Efficacy, Safety, and Biomarker Outcomes of Atabecestat in Preclinical Alzheimer Disease: A Truncated Randomized Phase 2b/3 Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BACE1 Inhibitors for Alzheimer’s Disease: The Past, Present and Any Future? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Efficacy and Safety of Lanabecestat for Treatment of Early and Mild Alzheimer Disease: The AMARANTH and DAYBREAK-ALZ Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The BACE1 inhibitor this compound ( ... | Article | H1 Connect [archive.connect.h1.co]
- 10. The BACE1 inhibitor this compound (MK-8931) reduces CNS β-amyloid in animal models and in Alzheimer's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chronic this compound Treatment Suppresses Amyloid Accumulation in Advanced Aged Tg2576-AβPPswe Mice Without Inducing Microhemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. fiercebiotech.com [fiercebiotech.com]
- 14. Reversibility of cognitive worsening observed with BACE inhibitor umibecestat in the Alzheimer's Prevention Initiative (API) Generation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. novartis.com [novartis.com]
- 16. firstwordpharma.com [firstwordpharma.com]
A Tale of Two Amyloids: Verubecestat and Aducanumab in the Fight Against Alzheimer's
An objective comparison of two distinct therapeutic strategies targeting amyloid-beta in Alzheimer's disease, this guide provides a comprehensive overview of Verubecestat and Aducanumab for researchers, scientists, and drug development professionals. By examining their mechanisms of action, clinical trial outcomes, and experimental protocols, we aim to offer a clear, data-driven perspective on their respective efficacies and shortcomings.
The "amyloid cascade hypothesis," which posits that the accumulation of amyloid-beta (Aβ) peptides in the brain is a primary trigger for the pathological cascade in Alzheimer's disease, has been the dominant theory guiding drug development for decades. This has led to the exploration of numerous therapeutic strategies aimed at reducing Aβ levels. Among the most prominent of these have been the BACE1 inhibitor this compound and the monoclonal antibody Aducanumab, each representing a different approach to tackling the amyloid problem.
This compound, developed by Merck, aimed to prevent the formation of Aβ peptides by inhibiting the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the production of Aβ.[1][2] In contrast, Aducanumab, developed by Biogen, is a monoclonal antibody designed to bind to and facilitate the clearance of existing aggregated forms of Aβ, particularly the plaques that are a hallmark of Alzheimer's disease.[3][4][5]
Despite their shared target, the clinical journeys of these two compounds have been starkly different, offering valuable lessons for the future of Alzheimer's drug development.
Mechanism of Action: Prevention vs. Removal
The fundamental difference between this compound and Aducanumab lies in their approach to amyloid-beta. This compound acts upstream, aiming to decrease the production of Aβ, while Aducanumab acts downstream, targeting the removal of already formed Aβ aggregates.
This compound's BACE1 Inhibition Pathway:
This compound is a small-molecule inhibitor that crosses the blood-brain barrier to block the enzymatic activity of BACE1.[6] BACE1 is the first enzyme to cleave the amyloid precursor protein (APP), a critical step in the amyloidogenic pathway that leads to the generation of Aβ peptides.[7][8] By inhibiting BACE1, this compound was designed to reduce the production of all forms of Aβ.[9]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What are BACE1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Aducanumab - Wikipedia [en.wikipedia.org]
- 4. Aducanumab, a Novel Anti-Amyloid Monoclonal Antibody, for the Treatment of Alzheimer’s Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FDA Controversially Approves Alzheimer's Drug Aducanumab: First To Target Underlying Disease Mechanisms | Technology Networks [technologynetworks.com]
- 6. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Inhibiting BACE1 to reverse synaptic dysfunctions in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Verubecestat's CNS Target Engagement: A Comparative Analysis with Alternative BACE1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the central nervous system (CNS) target engagement of Verubecestat (MK-8931) with other key Beta-secretase 1 (BACE1) inhibitors that have been evaluated for the treatment of Alzheimer's disease. The data presented is based on findings from clinical trials and preclinical studies, with a focus on cerebrospinal fluid (CSF) biomarkers.
Introduction to BACE1 Inhibition and Target Engagement
The amyloid hypothesis posits that the accumulation of amyloid-beta (Aβ) peptides in the brain is a primary pathological driver of Alzheimer's disease. BACE1 is the rate-limiting enzyme in the production of Aβ from the amyloid precursor protein (APP). Therefore, inhibiting BACE1 is a key therapeutic strategy to reduce Aβ levels. The validation of a drug's target engagement in the CNS is crucial to confirm that it is reaching its intended target and exerting the desired pharmacological effect. This is often assessed by measuring the reduction of Aβ peptides (Aβ40 and Aβ42) in the CSF, which is in direct contact with the brain's interstitial fluid.
Comparative Analysis of CNS Target Engagement
The following tables summarize the dose-dependent effects of this compound and other BACE1 inhibitors on CSF Aβ40 and Aβ42 levels in human clinical trials.
Table 1: this compound - Dose-Dependent Reduction in CSF Aβ Levels
| Daily Dose | Mean Reduction in CSF Aβ40 | Mean Reduction in CSF Aβ42 | Clinical Trial Identifier |
| 12 mg | 57% | 57% | NCT01739348[1] |
| 40 mg | 79% | 79% | NCT01739348[1] |
| 60 mg | 84% | 84% | Phase I Study[2] |
Table 2: Atabecestat (JNJ-54861911) - Dose-Dependent Reduction in CSF Aβ Levels
| Daily Dose | Mean Reduction in CSF Aβ1-40 | Clinical Trial Identifier |
| 5 mg | ~52% | NCT02260674[3] |
| 10 mg | 67-68% | NCT01978548, NCT02360657[4][5] |
| 25 mg | ~84% | NCT02260674[3] |
| 50 mg | 87-90% | NCT01978548, NCT02360657[4][5] |
Table 3: Lanabecestat (AZD3293/LY3314814) - Dose-Dependent Reduction in CSF Aβ Levels
| Daily Dose | Mean Reduction in CSF Aβ1-42 | Clinical Trial Identifier |
| 20 mg | 51.3% | AMARANTH (NCT02245737)[6] |
| 50 mg | 65.5% | AMARANTH (NCT02245737)[6] |
Table 4: Elenbecestat (E2609) - Reduction in CSF Aβ Levels
| Daily Dose | Mean Reduction in CSF Aβ(1-x) | Clinical Trial Identifier |
| 50 mg | ~69% | Study E2609-G000-201[7] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the amyloid precursor protein (APP) processing pathway and a typical experimental workflow for assessing BACE1 inhibitor target engagement in clinical trials.
Caption: Amyloid Precursor Protein (APP) Processing Pathways.
Caption: Clinical Trial Workflow for BACE1 Inhibitor Target Engagement.
Experimental Protocols
Cerebrospinal Fluid (CSF) Collection
A standardized protocol for lumbar puncture and CSF collection is critical for the reliability of biomarker studies. The following is a general protocol based on best practices in Alzheimer's disease clinical trials[8][9][10]:
-
Patient Preparation: Patients are typically asked to fast overnight. The lumbar puncture is usually performed in the morning to minimize diurnal variations in Aβ levels.
-
Procedure: The lumbar puncture is performed between the L3/L4 or L4/L5 vertebrae using an atraumatic spinal needle.
-
Collection: The "drip method" is preferred over syringe aspiration to reduce the risk of Aβ42 adhesion to plastic surfaces[8]. The first 1-2 mL of CSF is often discarded to avoid potential contamination with blood or other tissues[8][10]. Subsequent CSF is collected directly into low-protein-binding polypropylene tubes.
-
Processing and Storage: Within 4 hours of collection, the CSF samples are centrifuged at approximately 2000g for 10 minutes at room temperature to remove cells and other debris. The supernatant is then aliquoted into polypropylene cryotubes and stored at -80°C until analysis.
Quantification of CSF Aβ40 and Aβ42
Several analytical methods are employed to quantify Aβ peptides in CSF. The most common are immunoassays (ELISA and MSD) and mass spectrometry.
1. Enzyme-Linked Immunosorbent Assay (ELISA)
-
Principle: ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. For Aβ quantification, a capture antibody specific to the C-terminus of either Aβ40 or Aβ42 is coated onto the wells of a microplate. The CSF sample is added, and the Aβ peptides are captured. A second, detection antibody, which is conjugated to an enzyme, is then added to bind to a different epitope on the Aβ peptide. Finally, a substrate is added that is converted by the enzyme into a detectable signal (e.g., colorimetric or chemiluminescent). The intensity of the signal is proportional to the concentration of the Aβ peptide in the sample.
-
Example Protocol (based on INNOTEST® β-AMYLOID(1-42))[11]:
-
Prepare calibrators and controls.
-
Add 25 µL of calibrators, controls, and CSF samples to the wells of the antibody-coated microplate.
-
Incubate the plate, typically for a few hours at room temperature or overnight at 4°C.
-
Wash the plate to remove unbound substances.
-
Add the enzyme-conjugated detection antibody and incubate.
-
Wash the plate again.
-
Add the substrate and incubate for a specified time to allow for color development.
-
Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the Aβ concentrations in the samples based on the standard curve generated from the calibrators.
-
2. Meso Scale Discovery (MSD) Electrochemiluminescence Immunoassay
-
Principle: The MSD platform is a multiplex immunoassay system that uses electrochemiluminescence detection. This technology offers high sensitivity and a wide dynamic range. For Aβ analysis, capture antibodies are patterned on the bottom of multi-well plates. When the sample is added, the Aβ peptides bind to the capture antibodies. A SULFO-TAG™ labeled detection antibody is then added, which also binds to the Aβ peptide. An electric current is applied to the plate, causing the SULFO-TAG™ to emit light, which is measured to quantify the amount of Aβ.
-
Example Protocol (based on MSD Aβ Peptide Panel 1)[12][13]:
-
Add Diluent 35 to each well and incubate for 1 hour with shaking.
-
Wash the plate with PBS-T.
-
Add 50 µL of calibrator, control, or diluted CSF sample to each well and incubate for 1 hour with shaking.
-
Wash the plate.
-
Add 25 µL of the SULFO-TAG™ detection antibody solution and incubate for 1 hour with shaking.
-
Wash the plate.
-
Add 150 µL of MSD Read Buffer T and read the plate on an MSD instrument.
-
3. Mass Spectrometry (MS)
-
Principle: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For Aβ quantification, it offers high specificity and the ability to measure multiple Aβ species simultaneously. The typical workflow involves sample preparation (e.g., solid-phase extraction) to enrich for the Aβ peptides, followed by liquid chromatography (LC) to separate the different peptides. The separated peptides are then ionized and introduced into the mass spectrometer, where their mass-to-charge ratios are measured. Stable isotope-labeled Aβ peptides are often used as internal standards for accurate quantification.
-
Example Protocol (general workflow)[14][15]:
-
Sample Preparation: CSF samples are treated with a denaturing agent (e.g., guanidine hydrochloride) and spiked with stable isotope-labeled internal standards for Aβ40 and Aβ42. The Aβ peptides are then enriched and purified using solid-phase extraction.
-
Liquid Chromatography: The extracted peptides are separated using a reversed-phase high-performance liquid chromatography (HPLC) column.
-
Mass Spectrometry: The eluting peptides are ionized (e.g., by electrospray ionization) and analyzed by a tandem mass spectrometer (MS/MS). Specific precursor and product ion transitions for each Aβ peptide and its internal standard are monitored for quantification.
-
Data Analysis: The concentration of each Aβ peptide is determined by comparing the peak area of the endogenous peptide to that of its corresponding stable isotope-labeled internal standard.
-
Conclusion
The validation of CNS target engagement through the measurement of CSF Aβ levels is a critical step in the development of BACE1 inhibitors for Alzheimer's disease. This compound demonstrated robust, dose-dependent reductions in CSF Aβ40 and Aβ42, confirming its potent inhibition of BACE1 in the CNS. Comparative data from clinical trials of other BACE1 inhibitors, such as Atabecestat, Lanabecestat, and Elenbecestat, show similar target engagement, with varying degrees of Aβ reduction depending on the specific molecule and dose. While these drugs have shown clear biochemical efficacy in lowering Aβ production, the ultimate clinical benefit of BACE1 inhibition in Alzheimer's disease remains an area of active investigation and debate within the scientific community. The detailed experimental protocols provided in this guide are intended to facilitate the design and interpretation of future studies in this important therapeutic area.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. researchgate.net [researchgate.net]
- 3. Findings of Efficacy, Safety, and Biomarker Outcomes of Atabecestat in Preclinical Alzheimer Disease: A Truncated Randomized Phase 2b/3 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacodynamics of atabecestat (JNJ-54861911), an oral BACE1 inhibitor in patients with early Alzheimer's disease: randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacodynamics of atabecestat (JNJ-54861911), an oral BACE1 inhibitor in patients with early Alzheimer’s disease: randomized, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lanabecestat: Neuroimaging results in early symptomatic Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mlabs.umich.edu [mlabs.umich.edu]
- 8. mayocliniclabs.com [mayocliniclabs.com]
- 9. Standardized Procedures for Blood and Cerebrospinal Fluid Collection and Storage in Neurodegenerative Biomarker Research: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iclabs.ca [iclabs.ca]
- 11. msa.sm.ee [msa.sm.ee]
- 12. mesoscale.com [mesoscale.com]
- 13. mesoscale.com [mesoscale.com]
- 14. An automated clinical mass spectrometric method for identification and quantification of variant and wild‐type amyloid‐β 1‐40 and 1‐42 peptides in CSF - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative Measurement of Cerebrospinal Fluid Amyloid-β Species by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of Verubecestat's effects in different Alzheimer's disease models
A detailed review of the preclinical and clinical evidence for the BACE1 inhibitor Verubecestat, benchmarked against other key inhibitors in the class, offers critical insights for the future of Alzheimer's disease drug development.
This compound (MK-8931), a potent inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), has been a focal point of Alzheimer's disease (AD) research. The therapeutic strategy centers on the amyloid hypothesis, which posits that the accumulation of amyloid-beta (Aβ) peptides in the brain is a primary driver of neurodegeneration. By blocking BACE1, the initial enzyme in the amyloidogenic pathway, this compound effectively reduces the production of Aβ peptides. Extensive preclinical studies in various animal models demonstrated promising reductions in Aβ levels. However, these encouraging preclinical results did not translate into clinical efficacy in human trials, a narrative that has become common for BACE1 inhibitors. This guide provides a comprehensive cross-validation of this compound's effects across different AD models and compares its performance with other notable BACE1 inhibitors, Lanabecestat and Umibecestat.
Preclinical Efficacy: Robust Aβ Reduction Across Species
This compound demonstrated significant and dose-dependent reductions in Aβ concentrations in the cerebrospinal fluid (CSF) and brain tissue of multiple animal models, including rats, monkeys, and transgenic mice engineered to develop hallmark AD pathology.
| Animal Model | Treatment and Dosage | Aβ40 Reduction (CSF) | Aβ42 Reduction (CSF) | Aβ40 Reduction (Cortex) | Reference |
| Rat | Single oral dose | Dose-dependent | Dose-dependent | Maintained after chronic administration | [1] |
| Cynomolgus Monkey | 10, 30, or 100 mg/kg once daily for 9 months | >80% | >80% | >80% | [1] |
| Tg2576 Mice | 110 mg/kg/day in diet for 12 weeks | 62% | 68% | 24% | [2] |
| 5XFAD Mice | Prophylactic treatment in chow (3-6 months) | Dose-dependent attenuation | Dose-dependent attenuation | Modest reductions in soluble fraction (female) | [3] |
Clinical Trials: A Disconnect Between Biomarker Modification and Cognitive Benefit
Despite the robust preclinical data, this compound failed to demonstrate a clinical benefit in large-scale Phase III clinical trials. The EPOCH trial enrolled patients with mild-to-moderate AD, while the APECS trial focused on an earlier stage, prodromal AD. In both studies, this compound effectively lowered Aβ levels in the CSF and modestly reduced brain amyloid plaque burden as measured by positron emission tomography (PET). However, this target engagement did not translate into a slowing of cognitive or functional decline.
EPOCH Trial: Mild-to-Moderate Alzheimer's Disease
| Outcome Measure | This compound (12 mg) | This compound (40 mg) | Placebo | p-value (vs. Placebo) | Reference |
| ADAS-Cog Change from Baseline (Week 78) | 7.9 | 8.0 | 7.7 | 0.63 (12mg), 0.46 (40mg) | [4][5] |
| ADCS-ADL Change from Baseline (Week 78) | -8.4 | -8.2 | -8.9 | 0.49 (12mg), 0.32 (40mg) | [4][5] |
| Brain Amyloid PET (SUVR Change) | -2% | -4% | No change | N/A | [4][6] |
| CSF Aβ40 Reduction | Dose-related reduction | Dose-related reduction | No change | N/A | [6] |
| CSF Tau and p-Tau | No effect | No effect | No change | N/A | [6] |
APECS Trial: Prodromal Alzheimer's Disease
| Outcome Measure | This compound (12 mg) | This compound (40 mg) | Placebo | p-value (vs. Placebo) | Reference |
| CDR-SB Change from Baseline (Week 104) | 1.65 | 2.02 | 1.58 | 0.67 (12mg), 0.01 (40mg, favoring placebo) | [7] |
Comparison with Alternative BACE1 Inhibitors
The clinical trial failures of this compound are not unique within the BACE1 inhibitor class. Other prominent candidates, Lanabecestat and Umibecestat, have met similar fates, raising fundamental questions about the viability of this therapeutic strategy, particularly in symptomatic stages of AD.
| Drug | Key Clinical Trial(s) | Patient Population | Key Outcomes | Reference |
| Lanabecestat | AMARANTH, DAYBREAK-ALZ | Early and Mild AD | Failed to slow cognitive or functional decline despite Aβ reduction. | [8] |
| Umibecestat | GENERATION Program | Preclinical AD (at-risk individuals) | Discontinued due to worsening cognitive function in some participants. | [9][10] |
Experimental Protocols
Morris Water Maze for Cognitive Assessment in 5XFAD Mice
The Morris Water Maze is a widely used behavioral assay to assess spatial learning and memory, functions that are significantly impaired in many Alzheimer's disease mouse models.
Procedure:
-
Apparatus: A circular pool (110 cm in diameter) is filled with opaque water (maintained at 20 ± 2 °C) containing a hidden escape platform (10 cm in diameter) submerged just below the surface. The pool is located in a room with various distal visual cues.[11]
-
Cued Training (Day 1): Mice are trained to find a visible platform, which is randomly placed in the pool for each trial. This phase ensures the mice are not visually impaired and can learn the basic task of escaping the water.[12]
-
Acquisition Training (Days 2-4): The platform is hidden in a fixed location. Mice are released from different starting positions and must use the distal cues to locate the platform. The time taken to find the platform (escape latency) and the path length are recorded.[12][13]
-
Probe Trial (Day 5): The platform is removed, and the mouse is allowed to swim freely for a set period (e.g., 60-90 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory retention.[11][14]
Quantification of Amyloid-Beta in Mouse Brain Tissue by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying Aβ levels in brain homogenates.
Procedure:
-
Brain Homogenization: Brain tissue is homogenized in a lysis buffer, often containing protease inhibitors to prevent Aβ degradation. To measure different Aβ pools, sequential extractions can be performed. For soluble Aβ, a buffer containing a mild detergent (e.g., 0.2% DEA) is used. For insoluble, plaque-associated Aβ, a strong denaturant like formic acid is employed.[15][16]
-
ELISA Protocol (Sandwich ELISA):
-
A microplate is coated with a capture antibody specific for an epitope on the Aβ peptide (e.g., the C-terminus of Aβ40 or Aβ42).
-
The brain homogenate samples and Aβ standards are added to the wells.
-
After incubation and washing, a detection antibody, which recognizes a different epitope on the Aβ peptide and is typically conjugated to an enzyme (e.g., horseradish peroxidase), is added.
-
A substrate is then added, which is converted by the enzyme to produce a colored product.
-
The absorbance of the solution is measured, and the concentration of Aβ in the samples is determined by comparison to the standard curve.[15][17][18]
-
Signaling Pathways and Experimental Workflows
Caption: Amyloidogenic pathway and the mechanism of action of this compound.
References
- 1. The BACE1 inhibitor this compound (MK-8931) reduces CNS β-amyloid in animal models and in Alzheimer's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronic this compound Treatment Suppresses Amyloid Accumulation in Advanced Aged Tg2576-AβPPswe Mice Without Inducing Microhemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prophylactic evaluation of this compound on disease‐ and symptom‐modifying effects in 5XFAD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unblinded data show extent of this compound’s failure in mild-moderate Alzheimer’s | MDedge [mdedge.com]
- 5. researchgate.net [researchgate.net]
- 6. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 7. Randomized Trial of this compound for Prodromal Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and Safety of Lanabecestat for Treatment of Early and Mild Alzheimer Disease: The AMARANTH and DAYBREAK-ALZ Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reversibility of cognitive worsening observed with BACE inhibitor umibecestat in the Alzheimer's Prevention Initiative (API) Generation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. novartis.com [novartis.com]
- 11. Search Strategy Analysis of 5xFAD Alzheimer Mice in the Morris Water Maze Reveals Sex- and Age-Specific Spatial Navigation Deficits [mdpi.com]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. mmpc.org [mmpc.org]
- 15. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]
- 16. docs.abcam.com [docs.abcam.com]
- 17. Beta amyloid (Aβ) enzyme linked immunoabsorbant assays [bio-protocol.org]
- 18. ELISA method for measurement of amyloid-beta levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Preclinical Findings of Verubecestat: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical findings for the BACE1 inhibitor Verubecestat, including data from initial studies and independent replication efforts. It also contextualizes this compound's performance against other notable BACE1 inhibitors based on available preclinical data.
This guide synthesizes quantitative data from key preclinical experiments, outlines detailed methodologies for these experiments, and provides visual representations of the underlying biological pathways and experimental workflows to facilitate a comprehensive understanding of this compound's preclinical profile.
This compound's Mechanism of Action and Preclinical Promise
This compound (MK-8931) is an orally bioavailable, small-molecule inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1] BACE1 is a key enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP), which leads to the production of amyloid-beta (Aβ) peptides. The accumulation of Aβ plaques in the brain is a pathological hallmark of Alzheimer's disease. By inhibiting BACE1, this compound was developed to reduce Aβ levels and thereby slow or prevent the progression of Alzheimer's.[2][3]
Initial preclinical studies by Merck demonstrated that this compound is a potent BACE1 inhibitor that significantly reduces Aβ levels in various animal models.[4][5] These promising early findings prompted further investigation and eventual progression into large-scale clinical trials.
Replication of Preclinical Findings in an Independent Laboratory
The Model Organism Development & Evaluation for Late-Onset Alzheimer's Disease (MODEL-AD) consortium, an independent research group, conducted a preclinical study of this compound in the 5XFAD mouse model of Alzheimer's disease. This provides an opportunity to assess the replicability of the initial findings.
The MODEL-AD study confirmed that prophylactic treatment with this compound resulted in a dose- and region-dependent attenuation of amyloid plaque deposition in 5XFAD mice.[6] Plasma levels of both Aβ40 and Aβ42 were also dose-dependently reduced.[6] These findings from an independent laboratory generally support the initial reports of this compound's ability to engage its target and reduce Aβ pathology in a preclinical model.
However, the replication study also highlighted potential limitations. At the same doses that were effective in reducing Aβ levels, this compound was associated with side effects, including changes in coat color and motor alterations, without an accompanying improvement in cognitive function in the 5XFAD mice.[6][7] This underscores the complexity of translating Aβ reduction into functional benefits and the importance of monitoring for potential off-target or mechanism-based side effects.
Quantitative Data Comparison
The following tables summarize the key quantitative findings from the initial preclinical studies by Merck and the independent replication study by the MODEL-AD consortium.
In Vitro BACE1 Inhibition
| Compound | Target | Assay Type | IC50 / Ki (nM) | Laboratory/Source |
| This compound | Human BACE1 | Enzyme Assay | Ki = 2.2 | Merck[8] |
| Mouse BACE1 | Enzyme Assay | Ki = 3.4 | Merck[8] | |
| Human BACE2 | Enzyme Assay | Ki = 0.38 | Merck[8] | |
| Human Cathepsin D | Enzyme Assay | >>100,000 | Merck[8] |
In Vivo Reduction of Amyloid-Beta (Aβ)
Original Preclinical Studies (Merck)
| Species | Model | Treatment | Aβ Reduction (CSF) | Aβ Reduction (Cortex) | Source |
| Rat | Sprague-Dawley | Single oral dose | Dose-dependent reduction | Dose-dependent reduction | [4][8] |
| Monkey | Cynomolgus | Single oral dose | Up to ~80% reduction in Aβ40 | Significant reduction | [4][8] |
Independent Replication Study (MODEL-AD)
| Species | Model | Treatment Duration | Dose | Plasma Aβ40 Reduction | Plasma Aβ42 Reduction | Brain Aβ Reduction | Source |
| Mouse | 5XFAD | 3 months | 10, 30, 100 mg/kg/day | Dose-dependent | Dose-dependent | Attenuated plaque deposition | [6][7][9] |
Comparison with Alternative BACE1 Inhibitors
While direct head-to-head preclinical studies are limited, a comparison of this compound with other BACE1 inhibitors that reached clinical development can be made based on their respective preclinical data.
| Compound | Target Selectivity (BACE1 vs BACE2) | Key Preclinical Findings | Noted Side Effects in Preclinical/Clinical Studies |
| This compound | More potent for BACE2 (Ki: 0.38 nM) than BACE1 (Ki: 2.2 nM)[8] | Potent reduction of Aβ in rodents and non-human primates.[2][4][5] | Hair hypopigmentation in mice and rabbits (not in monkeys).[4] In clinical trials, associated with rash, falls, weight loss, and neuropsychiatric symptoms.[10] |
| Lanabecestat (AZD3293) | Equipotent for BACE1 and BACE2 (Ki: ~0.6-0.9 nM)[11] | Robustly reduced plasma, CSF, and brain Aβ in mouse, guinea pig, and dog models.[12][13] | Reversible depigmentation in animals. In clinical trials, associated with psychiatric adverse events and weight loss.[11][12] |
| Atabecestat (JNJ-54861911) | Selective for BACE1 (Ki: 9.8 nM for hBACE1)[14] | Significant and sustained reduction of plasma and CSF Aβ in healthy elderly and young participants.[15] | In clinical trials, associated with liver enzyme elevations leading to discontinuation of development. Also showed cognitive worsening in preclinical AD.[15][16][17] |
| Elenbecestat (E2609) | More selective for BACE1 (3.53-fold)[18][19] | Significantly lowered Aβ levels in preclinical models.[18][19] | Not associated with hypopigmentation seen with other BACE inhibitors.[18][19] Clinical development was discontinued due to an unfavorable risk-benefit profile. |
Experimental Protocols
In Vitro BACE1 Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)
This protocol is a generalized representation based on commonly used FRET-based BACE1 activity assays.
-
Reagents and Materials:
-
Recombinant human BACE1 enzyme
-
Fluorogenic BACE1 substrate (e.g., a peptide with a fluorophore and a quencher)
-
Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Microplate reader capable of fluorescence detection (e.g., Excitation: 320 nm, Emission: 405 nm)
-
384-well black plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 384-well plate, add 10 µL of the test compound dilution.
-
Add 10 µL of BACE1 enzyme solution (e.g., 1.0 U/mL) to each well.
-
Pre-incubate the plate at room temperature for 15-30 minutes.
-
Initiate the reaction by adding 10 µL of the BACE1 substrate solution (e.g., 750 nM).
-
Incubate the plate at room temperature in the dark for 60-120 minutes.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition relative to a control with no inhibitor and determine the IC50 value by fitting the data to a dose-response curve.
-
Measurement of Aβ Levels in Rodent Brain and CSF (ELISA)
This protocol provides a general workflow for quantifying Aβ levels using a sandwich ELISA.
-
Sample Collection and Preparation:
-
CSF: Collect cerebrospinal fluid from the cisterna magna of anesthetized rodents. Centrifuge to remove any cellular debris and store at -80°C.
-
Brain Tissue: Euthanize the animal and rapidly dissect the brain. Homogenize the brain tissue in a lysis buffer containing protease inhibitors. For total Aβ, a guanidine-HCl extraction may be necessary to solubilize aggregated Aβ. Centrifuge the homogenate and collect the supernatant.
-
-
ELISA Procedure (using a commercial kit):
-
Coat a 96-well plate with a capture antibody specific for Aβ (e.g., anti-Aβ40 or anti-Aβ42).
-
Block the plate to prevent non-specific binding.
-
Add prepared standards and samples (diluted as necessary) to the wells and incubate.
-
Wash the plate to remove unbound material.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Wash the plate again.
-
Add a substrate for the enzyme (e.g., TMB) and incubate to allow for color development.
-
Stop the reaction with a stop solution.
-
Read the absorbance on a microplate reader.
-
Calculate the concentration of Aβ in the samples by comparing their absorbance to the standard curve.
-
Visualizations
Caption: BACE1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for preclinical evaluation of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. merck.com [merck.com]
- 3. researchgate.net [researchgate.net]
- 4. The BACE1 inhibitor this compound (MK-8931) reduces CNS β-amyloid in animal models and in Alzheimer's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The BACE1 inhibitor this compound (MK-8931) reduces CNS β-amyloid in animal models and in Alzheimer’s disease patients | AlzPED [alzped.nia.nih.gov]
- 6. Prophylactic evaluation of this compound on disease‐ and symptom‐modifying effects in 5XFAD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. behavioralhealth2000.com [behavioralhealth2000.com]
- 9. The 5XFAD mouse model of Alzheimer’s disease displays age-dependent deficits in habituation to a novel environment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Randomized Trial of this compound for Mild-to-Moderate Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lanabecestat [openinnovation.astrazeneca.com]
- 12. researchgate.net [researchgate.net]
- 13. Clinical Bioavailability of the Novel BACE1 Inhibitor Lanabecestat (AZD3293): Assessment of Tablet Formulations Versus an Oral Solution and the Impact of Gastric pH on Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacodynamics of atabecestat (JNJ-54861911), an oral BACE1 inhibitor in patients with early Alzheimer’s disease: randomized, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Findings of Efficacy, Safety, and Biomarker Outcomes of Atabecestat in Preclinical Alzheimer Disease: A Truncated Randomized Phase 2b/3 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Findings of Efficacy, Safety, and Biomarker Outcomes of Atabecestat in Preclinical Alzheimer Disease: A Truncated Randomized Phase 2b/3 Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. BACE1 Inhibitors for Alzheimer’s Disease: The Past, Present and Any Future? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. firstwordpharma.com [firstwordpharma.com]
Assessing the Translational Value of Verubecestat Animal Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The journey of Verubecestat (MK-8931), a potent BACE1 inhibitor, from promising preclinical results to disappointing Phase 3 clinical trial outcomes in Alzheimer's disease offers a critical case study for the translational value of animal models in neurodegenerative drug development. This guide provides an objective comparison of this compound's performance in animal studies with its human clinical trial results and data from other BACE1 inhibitors, supported by experimental data and detailed methodologies.
The Promise in Preclinical Models: Significant Aβ Reduction
This compound demonstrated robust and consistent reduction of amyloid-beta (Aβ) peptides, the primary target of BACE1 inhibition, across multiple animal species. Preclinical studies in rats, cynomolgus monkeys, rabbits, and mice showed that oral administration of this compound led to a significant, dose-dependent decrease in Aβ40, Aβ42, and sAPPβ (a direct product of BACE1 activity) in plasma, cerebrospinal fluid (CSF), and brain tissue.[1][2][3][4][5]
Chronic treatment in rats and monkeys, with exposures over 40 times higher than those tested in human clinical trials, consistently lowered Aβ levels.[1][2][3][4][5] This potent target engagement in animal models was a key factor in advancing this compound to human trials.
Efficacy of BACE1 Inhibitors in Animal Models
The following table summarizes the Aβ reduction observed in animal studies for this compound and other notable BACE1 inhibitors.
| Compound | Animal Model | Dose | Route of Administration | Matrix | Aβ Reduction | Reference |
| This compound (MK-8931) | Cynomolgus Monkey | 3 mg/kg | Oral | CSF | ~72% (Aβ40) | [3] |
| Cynomolgus Monkey | 10 mg/kg | Oral | CSF | ~81% (Aβ40) | [3] | |
| Cynomolgus Monkey | 10 mg/kg | Oral | Cortex | ~72% (Aβ40) | [3] | |
| Rat | 10, 30, 100 mg/kg/day (9 months) | Oral | CSF & Cortex | >80% (Aβ40, Aβ42, sAPPβ) | [3] | |
| Lanabecestat (AZD3293) | PDAPP Mice | Not Specified | Oral | Hippocampus & Cortex | Significant reduction | [6][7] |
| Beagle Dogs | Not Specified | Oral | Hippocampus & Cortex | Significant reduction | [6][7] | |
| Umibecestat (CNP-520) | Rats, Dogs, APP-transgenic Mice | Not Specified | Not Specified | Brain & CSF | Decreased Aβ levels and deposition | [6] |
| Elenbecestat (E2609) | Not Specified | Not Specified | Not Specified | Not Specified | Significant Aβ lowering | [8] |
| LY3202626 | PDAPP Mice | Not Specified | Oral | Hippocampus & Cortex | Reduced Aβ and sAPPβ levels | [6] |
| Beagle Dogs | Not Specified | Oral | Hippocampus & Cortex | Reduced Aβ and sAPPβ levels | [6] |
The Translational Disconnect: Clinical Trial Failures
Despite the compelling preclinical data, this compound failed to demonstrate clinical efficacy in two large Phase 3 trials, EPOCH and APECS, in patients with mild-to-moderate and prodromal Alzheimer's disease, respectively.[9][10][11] The trials were terminated for futility as the drug did not slow cognitive or functional decline compared to placebo.[9][10] This outcome was not unique to this compound; other BACE1 inhibitors, such as Lanabecestat, also failed in late-stage trials despite showing robust Aβ lowering in preclinical and early clinical studies.[12]
The failure of these potent Aβ-lowering drugs has fueled the debate around the amyloid hypothesis, which posits that the accumulation of Aβ is the primary cause of Alzheimer's disease.[11] It suggests that by the time symptoms appear, the pathological cascade may be too advanced for Aβ reduction alone to be effective.[9]
Safety and Tolerability: A Mixed Picture
In animal studies, this compound was generally well-tolerated, even at high doses.[1][2][3][4] The most notable adverse effect was fur hypopigmentation in rabbits and mice, an effect also seen with other BACE1 inhibitors like Lanabecestat.[1][2][3][4][12] Importantly, many of the adverse effects theoretically linked to BACE1 inhibition, such as reduced nerve myelination and neurodegeneration, were not observed in chronic rat and monkey studies.[1][2][3][4][12]
However, in human trials, a different set of adverse events emerged. While the drug was considered generally well-tolerated, patients receiving this compound experienced a higher incidence of rash, falls and injuries, sleep disturbance, suicidal ideation, and weight loss compared to the placebo group.[10][13][14]
Comparative Safety Profile of BACE1 Inhibitors
| Compound | Animal Model Adverse Events | Human Trial Adverse Events | Reference |
| This compound (MK-8931) | Fur hypopigmentation (rabbits, mice) | Rash, falls, injuries, sleep disturbance, suicidal ideation, weight loss, hair color change | [1][10][12][13][14] |
| Lanabecestat (AZD3293) | Depigmentation in epidermis and hair | Not specified in detail | [12] |
| Umibecestat (CNP-520) | No signs of depigmentation, retina, liver, or cardiovascular toxicity in preclinical studies | Not specified in detail | [6] |
Experimental Protocols
In Vitro BACE1 Inhibition Assay: The inhibitory potency of this compound was determined against purified human and mouse BACE1. The inhibition constant (Ki) was measured using a fluorescence resonance energy transfer (FRET) assay with a synthetic peptide substrate containing the BACE1 cleavage site. The Ki for human BACE1 was 2.2 nM and for mouse BACE1 was 3.4 nM.[3][12]
Cellular Aβ Reduction Assay: Human embryonic kidney (HEK293) cells stably expressing a mutant form of human amyloid precursor protein (APP) were treated with this compound. The levels of Aβ40, Aβ42, and sAPPβ in the cell culture medium were quantified by immunoassay. The IC50 values for the reduction of Aβ40, Aβ42, and sAPPβ were 2.1 nM, 0.7 nM, and 4.4 nM, respectively.[3]
Animal Studies for Pharmacodynamics: Sprague Dawley rats and cynomolgus monkeys were orally administered single or multiple doses of this compound.[1] Plasma, CSF, and brain tissue were collected at various time points. The concentrations of Aβ40, Aβ42, and sAPPβ were measured using immunoassays to determine the extent and duration of BACE1 inhibition.[3]
Chronic Toxicology Studies: Rats and cynomolgus monkeys received daily oral doses of this compound for up to 9 months.[3] A comprehensive battery of safety assessments was conducted, including clinical observations, body weight, food consumption, ophthalmology, electrocardiography, hematology, clinical chemistry, and histopathological examination of tissues.
Visualizing the Science
Caption: BACE1 cleaves APP, initiating the production of Aβ. This compound inhibits this first step.
Caption: Typical preclinical workflow for developing a BACE1 inhibitor like this compound.
Caption: The translational gap between this compound's preclinical promise and clinical failure.
Conclusion: Lessons from this compound
The case of this compound underscores a critical challenge in Alzheimer's disease drug development: the limitations of preclinical models in predicting clinical efficacy. While the animal studies accurately predicted this compound's potent biochemical effect on Aβ levels, they failed to translate into a meaningful clinical benefit for patients. This disconnect highlights several key considerations for researchers:
-
The Timing of Intervention: The failure of BACE1 inhibitors in symptomatic patients suggests that targeting Aβ production may be too late in the disease process. Future studies may need to focus on preclinical or very early-stage Alzheimer's disease.
-
Beyond Amyloid: The results challenge the singular focus on the amyloid cascade. The complex pathology of Alzheimer's likely requires therapeutic approaches that address other factors, such as tau pathology, neuroinflammation, and synaptic dysfunction.
-
Translational Safety Signals: While chronic animal studies did not predict the specific adverse events seen in humans, the emergence of a different safety profile in clinical trials highlights the importance of careful monitoring for unexpected on-target and off-target effects.
-
The Value of Animal Models: Animal models remain invaluable for understanding disease mechanisms and for demonstrating target engagement and initial safety. However, the this compound experience serves as a cautionary tale against over-reliance on these models to predict clinical success, particularly for complex, age-related neurodegenerative diseases.
The comprehensive data from the this compound program, from preclinical development to the detailed publication of negative clinical trial results, provides an essential resource for the scientific community to refine strategies for developing the next generation of Alzheimer's disease therapeutics.
References
- 1. alzped.nia.nih.gov [alzped.nia.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. The BACE1 inhibitor this compound (MK-8931) reduces CNS β-amyloid in animal models and in Alzheimer's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. BACE1 Inhibitors for Alzheimer’s Disease: The Past, Present and Any Future? [mdpi.com]
- 7. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BACE1 Inhibitors for Alzheimer’s Disease: The Past, Present and Any Future? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 10. medscape.com [medscape.com]
- 11. fiercebiotech.com [fiercebiotech.com]
- 12. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alzinfo.org [alzinfo.org]
- 14. Further analyses of the safety of this compound in the phase 3 EPOCH trial of mild-to-moderate Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Verubecestat
Essential Safety and Handling Guide for Verubecestat
This guide provides immediate and essential safety and logistical information for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Key Safety Information for this compound
This compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2] However, adherence to standard laboratory safety protocols is essential to ensure a safe working environment. The following table summarizes the key safety information.
| Parameter | Information |
| GHS Classification | Not classified as hazardous[1][2] |
| Signal Word | None[1] |
| Hazard Pictograms | None[1] |
| Hazard Statements | None[1] |
| Precautionary Statements | No special measures required[1] |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0[1] |
| HMIS Ratings | Health: 0, Fire: 0, Reactivity: 0[1] |
Personal Protective Equipment (PPE) and Handling Procedures
Even though this compound is not classified as hazardous, the following PPE and handling procedures are recommended to ensure best practices in a laboratory setting.
Handling Solid this compound
When handling this compound in its solid, crystalline form, the primary concern is the potential for inhalation of fine particles and dermal contact.
-
Engineering Controls: Handle in a well-ventilated area. A chemical fume hood is recommended when weighing or transferring large quantities to minimize potential inhalation.
-
Personal Protective Equipment:
-
Gloves: Wear nitrile gloves to prevent skin contact.
-
Lab Coat: A standard lab coat should be worn to protect clothing and skin.
-
Eye Protection: Safety glasses with side shields are recommended to protect against accidental splashes or airborne particles.
-
Handling this compound Solutions
When working with this compound dissolved in solvents (e.g., DMSO), the hazards of the solvent must also be considered.
-
Engineering Controls: All work with this compound solutions should be performed in a chemical fume hood to prevent inhalation of solvent vapors.
-
Personal Protective Equipment:
-
Gloves: Wear nitrile gloves. If working with larger volumes or for prolonged periods, consider double-gloving.
-
Lab Coat: A standard lab coat is required.
-
Eye Protection: Chemical splash goggles should be worn to provide a higher level of protection against splashes.
-
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate PPE when handling chemical compounds in a laboratory setting.
Caption: PPE selection workflow for laboratory chemical handling.
Disposal Plan
All waste containing this compound, both in solid form and in solution, should be disposed of in accordance with institutional and local regulations for chemical waste.
-
Solid Waste: Collect solid this compound waste, including contaminated weighing paper and empty vials, in a designated and clearly labeled solid chemical waste container.
-
Liquid Waste: Collect this compound solutions and any solvent used for rinsing glassware in a designated and clearly labeled liquid chemical waste container. Do not pour down the drain.
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in the appropriate laboratory waste stream. Non-disposable items should be decontaminated according to standard procedures.
By following these guidelines, researchers can handle this compound safely and minimize any potential risks, fostering a culture of safety and responsibility in the laboratory.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
